molecular formula C28H30N6O3 B15571934 GNE-886

GNE-886

Número de catálogo: B15571934
Peso molecular: 498.6 g/mol
Clave InChI: ZKIRTFGYQVXNGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GNE-886 is a useful research compound. Its molecular formula is C28H30N6O3 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRTFGYQVXNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-886: A Technical Guide to its Primary Target, the CECR2 Bromodomain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. This document details the molecular interactions, relevant signaling pathways, quantitative data, and the experimental protocols used to characterize this important chemical probe.

Introduction to this compound and its Primary Target: CECR2

This compound is a small molecule inhibitor developed as a chemical probe to investigate the biological functions of the CECR2 bromodomain.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, acting as "readers" of the epigenetic code.[1] The primary target of this compound is the bromodomain of CECR2, a transcription factor implicated in several critical cellular processes.[1][2]

CECR2 is a key component of the CERF (CECR2-containing remodeling factor) complex, an ATP-dependent chromatin remodeling complex.[3][4][5] This complex, which also includes the ATPase subunits SNF2L (SMARCA1) or SNF2H (SMARCA5), plays a crucial role in modulating chromatin structure and gene expression.[1][3][6] Dysregulation of CECR2 has been linked to developmental processes such as neurulation and has been implicated in the DNA damage response.[1][3] More recently, CECR2 has been shown to play a role in cancer metastasis through the promotion of NF-κB signaling.[2]

Quantitative Data for this compound

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound

ParameterValueAssay TypeNotes
IC_50_ vs. CECR2 16 nMTR-FRETHalf-maximal inhibitory concentration in a biochemical assay.[7]
EC_50_ in cells 370 nMCECR2 "dot" assayHalf-maximal effective concentration in a cell-based chromatin displacement assay.[1]

Table 2: Selectivity Profile of this compound against a Panel of Bromodomains (BROMOscan)

BromodomainK_d_ (µM)
CECR2 0.016
BRD9 1.6
BRD7 1.1
TAF1(2) 0.62
TAF1L(2) 2.4
Other Bromodomains Generally low affinity

Note: The BROMOscan assay measures the dissociation constant (K_d_). A lower K_d_ value indicates a higher binding affinity. Data for a wider panel of bromodomains can be found in the supplementary information of the primary publication by Crawford et al., 2017.[1]

Signaling Pathways Involving CECR2

CECR2 is involved in at least two significant signaling pathways: the CERF chromatin remodeling pathway and the NF-κB signaling pathway.

CERF Chromatin Remodeling Pathway

CECR2, through its bromodomain, recognizes acetylated histones, targeting the CERF complex to specific genomic loci. The associated ATPase, either SNF2L or SNF2H, then utilizes the energy from ATP hydrolysis to remodel nucleosomes. This action alters chromatin accessibility, thereby influencing gene transcription.

CERF_Pathway cluster_nucleus Nucleus Histone Acetylated Histone CECR2 CECR2 Histone->CECR2 recognizes CERF CERF Complex CECR2->CERF forms SNF2LH SNF2L/SNF2H (ATPase) SNF2LH->CERF forms Nucleosome Nucleosome CERF->Nucleosome binds to RemodeledNucleosome Remodeled Nucleosome Nucleosome->RemodeledNucleosome remodels (ATP-dependent) AccessibleDNA Accessible DNA for Transcription RemodeledNucleosome->AccessibleDNA DNA DNA DNA->Nucleosome GNE886 This compound GNE886->CECR2 inhibits

Diagram 1: The CERF Chromatin Remodeling Pathway.
NF-κB Signaling Pathway

Recent studies have implicated CECR2 in the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. CECR2 has been shown to interact with the RELA (p65) subunit of NF-κB, promoting its transcriptional activity. This interaction enhances the expression of NF-κB target genes, which can contribute to cancer metastasis.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Stimulus (e.g., TNF-α) IKK IKK Complex Signal->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB_inactive NF-κB (p50/RELA) (inactive) NFkB_inactive->IkB bound to Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB_active NF-κB (p50/RELA) (active) IkB_p->NFkB_active releases NFkB_active->NFkB_active TargetGenes NF-κB Target Genes (e.g., pro-inflammatory cytokines) NFkB_active->TargetGenes binds to promoter of CECR2_n CECR2 CECR2_n->NFkB_active enhances activity of Transcription Transcription TargetGenes->Transcription GNE886_n This compound GNE886_n->CECR2_n inhibits

Diagram 2: The Role of CECR2 in the NF-κB Signaling Pathway.

Experimental Protocols

The characterization of this compound involved several key in vitro and cellular assays. The following sections provide an overview of the methodologies. For detailed, step-by-step protocols, readers are encouraged to consult the supplementary information of the primary publication by Crawford et al. in ACS Medicinal Chemistry Letters, 2017.[1]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay was used for the initial screening and identification of CECR2 inhibitors.

  • Principle: The assay measures the interaction between a biotinylated histone peptide and a GST-tagged CECR2 bromodomain. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST acceptor beads bind to the CECR2 protein. When in close proximity, excitation of the donor beads results in a luminescent signal from the acceptor beads. Inhibitors disrupt this interaction, leading to a decrease in signal.

  • General Protocol:

    • Incubate the CECR2 bromodomain, biotinylated histone peptide, and test compound.

    • Add streptavidin-donor beads and anti-GST acceptor beads.

    • Incubate in the dark.

    • Read the luminescent signal on a suitable plate reader.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays were utilized to determine the in vitro potency (IC_50_) of this compound.

  • Principle: This assay measures the proximity of a europium-labeled anti-GST antibody bound to a GST-tagged CECR2 bromodomain and a biotinylated histone peptide linked to a streptavidin-allophycocyanin (APC) acceptor. Excitation of the europium donor leads to energy transfer to the APC acceptor when in close proximity, resulting in a FRET signal. Inhibition of the CECR2-histone interaction disrupts this energy transfer.

  • General Protocol:

    • Dispense test compounds into an assay plate.

    • Add a mixture of GST-CECR2 and the biotinylated histone peptide-streptavidin-APC conjugate.

    • Add the europium-labeled anti-GST antibody.

    • Incubate at room temperature.

    • Read the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

BROMOscan™ Assay

The selectivity of this compound was assessed using the BROMOscan™ platform, which is a competitive binding assay.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.

  • General Protocol:

    • A DNA-tagged bromodomain is incubated with the test compound.

    • The mixture is passed over a column containing an immobilized ligand.

    • The amount of bromodomain that binds to the immobilized ligand is quantified by qPCR.

    • The dissociation constant (K_d_) is determined from a competition binding curve.

Experimental Workflows

The discovery and characterization of this compound followed a logical progression of experiments to identify a potent and selective chemical probe.

Experimental_Workflow cluster_discovery Probe Discovery cluster_optimization Lead Optimization cluster_characterization Probe Characterization Screening High-Throughput Screening (AlphaScreen) Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) (TR-FRET for Potency) Hit_ID->SAR Selectivity Selectivity Profiling (BROMOscan) SAR->Selectivity Cellular_Activity Cellular Activity Assessment (CECR2 'dot' assay) Selectivity->Cellular_Activity Final_Probe This compound (Potent and Selective Probe) Cellular_Activity->Final_Probe

Diagram 3: General Experimental Workflow for the Development of this compound.

Conclusion

This compound is a valuable tool for the scientific community, enabling the detailed investigation of the biological roles of the CECR2 bromodomain. Its high potency and selectivity make it suitable for a range of in vitro and cellular studies aimed at dissecting the involvement of CECR2 in chromatin remodeling, gene regulation, and disease pathogenesis. This technical guide provides a foundational understanding of this compound and its primary target, serving as a resource for researchers in the fields of epigenetics, drug discovery, and molecular biology.

References

The Discovery of GNE-886: A Potent and Selective Bromodomain Inhibitor of CECR2

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery and characterization of GNE-886, a potent and selective small-molecule inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. Bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing crucial roles in the regulation of gene transcription. The dysregulation of bromodomain-containing proteins is implicated in various diseases, including cancer and inflammatory disorders. This compound was identified through a focused screening of an internal chemical library, followed by a rigorous structure-based drug design and optimization campaign. This whitepaper details the experimental methodologies employed in its discovery, presents key quantitative data on its potency and selectivity, and visualizes the relevant biological pathways and experimental workflows.

Introduction to CECR2 and Bromodomain Inhibition

Bromodomains are a class of protein interaction modules, approximately 110 amino acids in length, that specifically recognize ε-N-acetyllysine (KAc) motifs on histone tails and other proteins.[1] This recognition is a key event in the epigenetic regulation of gene expression. The human genome encodes for 46 proteins containing 61 distinct bromodomains, which are broadly categorized into several families. The Bromodomain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has been the most extensively studied, with several inhibitors advancing into clinical trials for various cancers. However, there is growing interest in developing selective inhibitors for non-BET bromodomains to explore their therapeutic potential and dissect their biological functions.[1]

Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) is a bromodomain-containing transcription factor. It forms a heterodimeric chromatin remodeling complex known as CERF (CECR2-containing remodeling factor) with the ISWI-type catalytic subunit SMARCA1/SNF2L or SMARCA5/SNF2H.[1] CECR2 has been implicated in the DNA damage response (DDR), where its knockdown leads to a decrease in the formation of γ-H2AX foci.[1] Furthermore, CECR2 is involved in critical developmental processes, and its deletion has been associated with the neural tube defect exencephaly.[2] The bromodomain of CECR2 is thought to be crucial for its function by mediating its interaction with acetylated proteins, thereby playing a role in chromatin remodeling and DNA repair. The development of potent and selective inhibitors for the CECR2 bromodomain is therefore a valuable tool for elucidating its biological roles and exploring its potential as a therapeutic target.

The Discovery of this compound: From Hit to Lead

The journey to identify a potent and selective CECR2 inhibitor began with the screening of a proprietary collection of approximately 600 molecules from an internal bromodomain-focused medicinal chemistry library.[2] This initial screen utilized a single-point AlphaScreen (AS) assay to identify compounds that could disrupt the interaction between the CECR2 bromodomain and an acetylated histone peptide.

From this screen, the pyrrolopyridone-4-carboxamide compound 1 emerged as a promising chemical lead.[1] Subsequent titration in both AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays confirmed its activity and revealed a notable selectivity over the BET family member BRD4, with IC50 values greater than 20 μM for both of BRD4's bromodomains.[1] However, compound 1 exhibited more potent inhibition of TAF1(2) compared to CECR2 and only a modest twofold selectivity over BRD9.[2] This initiated a structure-based lead optimization effort to enhance potency for CECR2 while improving selectivity against other bromodomains, particularly BRD9 and TAF1(2).[2]

The optimization process involved several key strategies guided by computational modeling and X-ray crystallography of related compounds. These strategies included:

  • Inducement of a hydrophobic pocket: The introduction of an allyl substituent was designed to occupy a hydrophobic channel.

  • Occupation of a small cavity: An N-methyl amide was incorporated to fill a small cavity within the binding pocket.

  • Exploration of the ZA channel: Rigidified biaryl substituents were introduced to extend into the solvent-exposed ZA channel.

This iterative process of design, synthesis, and testing led to the identification of compound 21 , later designated as This compound .[1] this compound demonstrated significantly improved potency and selectivity, making it a suitable in vitro tool compound for studying CECR2 biology.[1]

Mandatory Visualization: The this compound Discovery Workflow

GNE_886_Discovery_Workflow cluster_0 High-Throughput Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization cluster_3 Candidate Selection Screening ~600 Compound Library (Internal Medicinal Chemistry Collection) Assay Single-Point AlphaScreen Assay Screening->Assay Screened against CECR2 Hit Identification of Pyrrolopyridone Hit (Compound 1) Assay->Hit Validation IC50 Determination (TR-FRET & AlphaScreen) Hit->Validation Selectivity Selectivity Profiling vs. BRD4 (IC50 > 20 µM) Validation->Selectivity SBDD Structure-Based Drug Design (Modeling & Crystallography) Selectivity->SBDD Optimization - Induce hydrophobic pocket - Fill binding cavity - Extend into ZA channel SBDD->Optimization Synthesis Iterative Synthesis SBDD->Synthesis SAR SAR Analysis Synthesis->SAR Structure-Activity Relationship GNE886 This compound (Compound 21) Potent & Selective Inhibitor SAR->GNE886

Caption: A flowchart illustrating the discovery pipeline of this compound.

Quantitative Data and Selectivity Profile of this compound

A critical aspect of a chemical probe is its well-defined potency and selectivity. This compound was extensively profiled to determine its inhibitory activity against CECR2 and a broad panel of other bromodomains.

Table 1: In Vitro Potency of this compound and Precursor Compounds
CompoundCECR2 IC50 (µM)BRD4(1) IC50 (µM)BRD4(2) IC50 (µM)BRD9 IC50 (µM)TAF1(2) IC50 (µM)
1 0.83>20>200.450.12
2 0.45>20>201.80.85
This compound (21) 0.016 >20>201.6 0.45

IC50 values were determined by TR-FRET assays and are the average of at least two independent experiments.[1]

Table 2: BROMOscan Selectivity Profile of this compound

The selectivity of this compound was further assessed in a comprehensive BROMOscan panel, which measures binding affinity (Kd).

BromodomainKd (µM)
CECR2 0.016
BRD9 2.0
BRD7 >30
BET Family (BRD2, BRD3, BRD4) >30

Data from BROMOscan profiling. A more extensive list can be found in the supplementary information of the original publication.[1]

This compound demonstrated a high degree of selectivity for CECR2 over other bromodomains, with a greater than 100-fold selectivity against its closest off-target, BRD9.[1] The compound maintained a significant selectivity window over the BET family members, minimizing the risk of confounding phenotypes from BET inhibition in cellular assays.[1]

Table 3: Cellular Activity and Physicochemical Properties of this compound
ParameterValue
CECR2 "dot" EC50 370 nM
Kinetic Solubility 122 µM
Kinase Panel Screen (35 kinases at 1 µM) No significant inhibition (>20%)

The cellular "dot" assay measures the displacement of a fluorescently tagged CECR2 from chromatin.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the discovery and characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to determine the IC50 values of the synthesized compounds.

  • Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. The bromodomain is detected with a terbium-labeled anti-GST antibody (donor), and the histone peptide is detected with streptavidin-conjugated D2 (acceptor). Inhibition of the interaction leads to a decrease in the FRET signal.

  • General Protocol:

    • Add 2 µL of the test compound in DMSO to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the GST-tagged CECR2 bromodomain and the biotinylated histone H4 acetylated lysine 8 peptide.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a detection mix containing the terbium-labeled anti-GST antibody and streptavidin-D2.

    • Incubate for 1-2 hours at room temperature.

    • Read the plate on a suitable TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm) after excitation at approximately 340 nm.

    • Calculate the ratio of the two emission signals and determine the IC50 values from the dose-response curves.

AlphaScreen Assay

This assay was employed for the initial high-throughput screening.

  • Principle: The assay measures the proximity of donor and acceptor beads. One bead is coated with the GST-tagged CECR2 bromodomain, and the other is coated with a biotinylated acetylated histone peptide via a streptavidin-coated bead. When the bromodomain and peptide interact, the beads are brought into close proximity, generating a chemiluminescent signal.

  • General Protocol:

    • Dispense a small volume of the test compound in DMSO into the wells of a low-volume 384-well plate.

    • Add a solution containing the GST-tagged CECR2 bromodomain and the biotinylated acetylated histone peptide.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

    • Add a mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads.

    • Incubate in the dark for 1-2 hours at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

BROMOscan Assay

This competition binding assay was used for comprehensive selectivity profiling.

  • Principle: Test compounds are competed against an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain that binds to the solid support is quantified by qPCR.

  • General Protocol:

    • A proprietary ligand is immobilized on a solid support.

    • The DNA-tagged CECR2 bromodomain is incubated with the test compound.

    • The mixture is then added to the ligand-coated support.

    • After an incubation period, the unbound proteins are washed away.

    • The amount of bound, DNA-tagged bromodomain is quantified using qPCR.

    • The dissociation constant (Kd) is determined from the dose-response curve.

Cellular "Dot" Assay

This cellular assay was used to confirm the target engagement of this compound in a cellular context.

  • Principle: A fluorescently tagged version of the CECR2 bromodomain is expressed in cells. In its basal state, it localizes to chromatin, appearing as fluorescent "dots" or foci. A cell-permeable inhibitor will displace the bromodomain from chromatin, leading to a decrease in the number and intensity of these dots.

  • General Protocol:

    • Seed cells expressing the fluorescently tagged CECR2 bromodomain in a multi-well imaging plate.

    • Treat the cells with a dilution series of the test compound (this compound).

    • Incubate for a sufficient time to allow for cell penetration and target engagement.

    • Fix and stain the cells if necessary (e.g., with a nuclear counterstain like DAPI).

    • Acquire images using a high-content imaging system.

    • Quantify the number and intensity of the fluorescent dots as a function of compound concentration to determine the EC50.

Biological Context and Signaling Pathways

CECR2 does not function in isolation but as part of larger protein complexes that regulate chromatin structure and gene expression. Understanding these pathways is crucial for interpreting the functional consequences of CECR2 inhibition by this compound.

The CERF Chromatin Remodeling Complex

CECR2 is a key component of the CERF (CECR2-containing Remodeling Factor) complex. This complex also contains an ISWI family ATPase, either SMARCA1 (SNF2L) or SMARCA5 (SNF2H). The CERF complex utilizes the energy from ATP hydrolysis to remodel chromatin, which can impact DNA accessibility for processes like transcription and DNA repair. The bromodomain of CECR2 is thought to target the complex to specific genomic loci by recognizing acetylated histones.

Mandatory Visualization: The CERF Complex

CERF_Complex cluster_0 CERF Complex CECR2 CECR2 Bromodomain Bromodomain CECR2->Bromodomain contains CERF_Complex CERF AcetylatedHistone Acetylated Histone Tail Bromodomain->AcetylatedHistone Binds to ISWI SMARCA1/5 (ATPase) Nucleosome Nucleosome RemodeledChromatin Remodeled Chromatin Nucleosome->RemodeledChromatin Becomes AcetylatedHistone->Nucleosome Part of CERF_Complex->Nucleosome Remodels CECR2_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (RELA/p50) IkB->NFkB_complex Inhibits RELA_Ac Acetylated RELA NFkB_complex->RELA_Ac Translocates & gets acetylated TargetGenes NF-κB Target Genes (e.g., pro-inflammatory cytokines) RELA_Ac->TargetGenes Activates Transcription CECR2 CECR2 CECR2->RELA_Ac Binds to GNE886 This compound GNE886->CECR2 Inhibits

References

GNE-886: A Technical Primer on its Preliminary Investigation in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into GNE-886, a potent and selective inhibitor of the Cat eye syndrome chromosome region candidate 2 (CECR2) bromodomain, and its relevance in the context of cancer cell biology. This document details the mechanism of action, quantitative biochemical and cellular data, experimental methodologies, and the key signaling pathways influenced by the inhibition of CECR2.

Core Compound Profile: this compound

This compound is a small molecule inhibitor developed through structure-based drug design, originating from a pyrrolopyridone chemical lead.[1] It is a valuable in vitro tool compound for probing the biological functions of the CECR2 bromodoin, an epigenetic reader protein.[1]

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine (KAc) binding pocket of the CECR2 bromodomain. By occupying this pocket, it displaces the bromodomain from its natural binding sites on acetylated histone tails and other acetylated proteins, thereby modulating chromatin structure and gene expression. CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of this compound
TargetAssay FormatIC₅₀ (nM)Notes
CECR2 TR-FRET16 Average of at least two independent experiments.
BRD9TR-FRET1600~100-fold selectivity over BRD9.
BRD4 (BD1)TR-FRET>20,000High selectivity against BET family bromodomains.
BRD4 (BD2)TR-FRET>20,000High selectivity against BET family bromodomains.

Data sourced from Crawford et al., ACS Med Chem Lett. 2017.[1]

Table 2: Cellular Activity and Physicochemical Properties of this compound
ParameterAssayValueCell Line
Cellular Target Engagement (EC₅₀) CECR2 "dot" Assay 370 nM 293T
Kinetic SolubilityNephelometry122 µMN/A

Data sourced from Crawford et al., ACS Med Chem Lett. 2017 and its supplementary materials.[1]

Table 3: Selectivity Profile of this compound (BROMOscan)
BromodomainKd (µM)
CECR2 0.13
BRD92.0
BRD73.5
TAF1(2)2.4
TAF1L(2)2.4

This is a partial list highlighting key off-targets. The full BROMOscan panel data against 40 bromodomains is available in the supplementary information of the primary publication.[1]

Signaling Pathways Modulated by this compound

Inhibition of CECR2 by this compound has been shown to impact two critical signaling pathways in cancer cells: the NF-κB signaling pathway and the DNA Damage Response (DDR) pathway.

NF-κB Signaling Pathway in Cancer Metastasis

Recent studies have identified CECR2 as a key driver of breast cancer metastasis. It promotes this process by activating the NF-κB signaling pathway. CECR2's bromodomain binds to acetylated RELA (p65), a key component of the NF-κB complex. This interaction is crucial for increasing chromatin accessibility and activating the expression of NF-κB target genes. These target genes include those that promote metastasis (e.g., TNC, MMP2, VEGFA) and cytokines that create an immunosuppressive tumor microenvironment (e.g., CSF1, CXCL1). Pharmacological inhibition of CECR2, including with this compound, has been shown to impede this process.

GNE_886_NFkB_Pathway cluster_nucleus Nucleus cluster_cell_effects Cellular Effects RELA ac-RELA (p65) CECR2 CECR2 RELA->CECR2 recruits Chromatin Chromatin CECR2->Chromatin binds & remodels GNE886 This compound GNE886->CECR2 INHIBITS TargetGenes Metastasis & Immunosuppression Genes (TNC, MMP2, CSF1, CXCL1) Metastasis Metastasis TargetGenes->Metastasis ImmuneSuppression Immune Suppression TargetGenes->ImmuneSuppression Chromatin->TargetGenes activates transcription

This compound inhibits the CECR2-RELA interaction in the NF-kB pathway.
DNA Damage Response (DDR) Pathway

CECR2 has been identified as a protein involved in the DNA Damage Response. Knockdown of CECR2 leads to a decrease in the formation of γ-H2AX foci, which are critical markers for DNA double-strand breaks (DSBs). Overexpression of the CECR2 bromodomain alone can inhibit the formation of both γ-H2AX and 53BP1 foci following irradiation, suggesting that the bromodomain's binding function is essential for the proper response to DNA damage. By blocking this binding function, this compound is hypothesized to interfere with the cellular response to genotoxic stress.

GNE_886_DDR_Pathway cluster_nucleus_ddr Nucleus DNA_Damage DNA Double-Strand Break (DSB) ac_Histones Acetylated Histones at DSB site DNA_Damage->ac_Histones leads to CECR2_DDR CECR2 ac_Histones->CECR2_DDR recruits DDR_Complex DDR Complex Assembly (incl. γ-H2AX, 53BP1) CECR2_DDR->DDR_Complex facilitates GNE886_DDR This compound GNE886_DDR->CECR2_DDR INHIBITS binding Repair DNA Repair DDR_Complex->Repair

This compound disrupts CECR2's role in the DNA Damage Response.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to determine the in vitro potency (IC₅₀) of this compound against various bromodomains.

  • Principle: The assay measures the binding of a biotinylated histone peptide to a GST-tagged bromodomain protein. Binding is detected by the FRET signal between a europium-labeled anti-GST antibody (donor) and streptavidin-allophycocyanin (acceptor). A compound that inhibits the bromodomain-histone interaction will disrupt FRET.

  • Protocol:

    • Reagents: GST-tagged bromodomain protein, biotinylated histone H4 acetylated lysine (B10760008) 8 peptide, TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20), Europium-anti-GST antibody, and Streptavidin-APC.

    • Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.

    • In a 384-well plate, add the bromodomain protein and the histone peptide.

    • Add the this compound dilution series or DMSO control to the wells.

    • Incubate for 15 minutes at room temperature.

    • Add the detection mix (Eu-anti-GST and Streptavidin-APC).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a suitable TR-FRET plate reader, measuring emission at 615 nm and 665 nm after excitation at 320 nm.

    • Calculate the ratio of 665 nm/615 nm emission and plot against compound concentration to determine the IC₅₀.

BROMOscan® Bromodomain Profiling

This competitive binding assay was used to determine the selectivity of this compound across a wide panel of human bromodomains.

  • Principle: Test compounds are incubated with DNA-tagged bromodomains. The bromodomain-compound mixture is then added to wells containing an immobilized ligand for the specific bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.

  • Protocol:

    • A solution of this compound (e.g., at 1 µM) is prepared.

    • The compound is incubated with individual, purified DNA-tagged bromodomains in binding buffer.

    • The mixtures are then transferred to a multi-well plate where each well is coated with a specific immobilized ligand for the respective bromodomain.

    • The plate is incubated to allow for binding equilibrium to be reached.

    • Unbound proteins are washed away.

    • The amount of bound, DNA-tagged bromodomain is quantified using qPCR.

    • Results are typically reported as Kd (dissociation constant) calculated from an 11-point dose-response curve.

Cellular Target Engagement "Dot" Assay

This immunofluorescence-based assay was used to measure the ability of this compound to engage CECR2 within a cellular context.

  • Principle: Overexpressed CECR2 forms distinct puncta (dots) within the nucleus of cells. A cell-permeable inhibitor that binds to CECR2 will disrupt its localization or chromatin association, leading to a dose-dependent decrease in the number and/or intensity of these dots.

  • Protocol:

    • Cell Seeding: Seed 293T cells onto collagen-coated 96-well plates.

    • Transfection: Transfect cells with a vector expressing CECR2 (e.g., tagged with a fluorescent protein or an epitope tag like FLAG).

    • Compound Treatment: After 24-48 hours, treat the cells with a serial dilution of this compound for a defined period (e.g., 4-18 hours).

    • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100 in PBS.

    • Immunostaining: If using an epitope tag, block with BSA and incubate with a primary antibody (e.g., anti-FLAG), followed by a fluorescently labeled secondary antibody. Stain nuclei with DAPI.

    • Imaging: Acquire images using a high-content imaging system.

    • Image Analysis: Use automated image analysis software to identify nuclei (DAPI channel) and quantify the number and intensity of CECR2 dots within each nucleus.

    • Data Analysis: Plot the dot count/intensity against the this compound concentration and fit to a dose-response curve to calculate the EC₅₀.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays TR_FRET TR-FRET Assay (Potency - IC50) BROMOscan BROMOscan (Selectivity - Kd) Dot_Assay CECR2 Dot Assay (Target Engagement - EC50) Functional_Assays Functional Assays (Migration, Invasion, Gene Expression) Dot_Assay->Functional_Assays Informs Dosing GNE886_start This compound GNE886_start->TR_FRET GNE886_start->BROMOscan GNE886_start->Dot_Assay

Experimental workflow for the characterization of this compound.

References

GNE-886: An In-Depth Technical Analysis of Off-Target Effects on BRD9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on the off-target effects of GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, with a specific focus on its interaction with Bromodomain-containing protein 9 (BRD9). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.

Executive Summary

This compound was developed as a selective chemical probe for the CECR2 bromodomain.[1][2][3] During its characterization, off-target activities were assessed across a panel of bromodomains, including BRD9. While demonstrating high potency for CECR2, this compound exhibits measurable, albeit significantly lower, inhibitory activity against BRD9.[4] Understanding these off-target effects is crucial for the precise application of this compound as a research tool and for the broader interpretation of its biological impact. BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, playing a critical role in the regulation of gene expression.[5][6] Its inhibition can impact cellular processes such as cell cycle progression and apoptosis.[7][8]

Quantitative Data: this compound Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of this compound against its primary target, CECR2, and its off-target, BRD9, as determined by biochemical assays.

Target BromodomainIC50 (µM)Assay TypeReference
CECR2 0.016FRET[4]
BRD9 1.6FRET[4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known signaling pathway of BRD9 and a generalized workflow for assessing off-target effects in drug discovery.

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF Component of Chromatin Chromatin ncBAF->Chromatin Remodels AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD9 Recognizes GeneExpression Gene Expression (e.g., c-myc, STAT5 targets) Chromatin->GeneExpression Alters Accessibility CellCycle Cell Cycle Progression GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis GNE886 This compound (Off-Target) GNE886->BRD9 Inhibits

BRD9 Signaling Pathway and the Impact of this compound Inhibition.

Off_Target_Workflow cluster_discovery Discovery & Initial Screening cluster_profiling Off-Target Profiling cluster_validation Validation & Characterization Compound Test Compound (e.g., this compound) PrimaryTargetAssay Primary Target Assay (e.g., CECR2 FRET) Compound->PrimaryTargetAssay HitIdentification Hit Identification PrimaryTargetAssay->HitIdentification BroadPanelScreening Broad Panel Screening (e.g., Bromodomain Panel) HitIdentification->BroadPanelScreening InSilicoPrediction In Silico Prediction (Sequence/Structural Homology) HitIdentification->InSilicoPrediction OffTargetIdentification Identification of Potential Off-Targets (e.g., BRD9) BroadPanelScreening->OffTargetIdentification InSilicoPrediction->OffTargetIdentification SecondaryAssays Secondary Biochemical Assays (IC50 Determination) OffTargetIdentification->SecondaryAssays CellularAssays Cellular Target Engagement (e.g., NanoBRET, FRAP) SecondaryAssays->CellularAssays FunctionalAssays Functional Cellular Assays (e.g., Gene Expression, Apoptosis) CellularAssays->FunctionalAssays

Generalized Workflow for Off-Target Effect Assessment.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of bromodomain inhibitors are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD9 Inhibition

This protocol is adapted from standard procedures for measuring bromodomain-ligand interactions.[1][9][10]

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the BRD9 bromodomain.

Materials:

  • Purified, tagged BRD9 protein (e.g., GST-tagged)

  • Biotinylated histone peptide substrate (containing an acetylated lysine (B10760008) recognized by BRD9)

  • Terbium (Tb)-labeled donor fluorophore (e.g., anti-GST antibody)

  • Dye-labeled acceptor (e.g., streptavidin-labeled)

  • TR-FRET assay buffer

  • Test compound (this compound) serially diluted in DMSO

  • 384-well, low-volume, non-binding microtiter plates

  • Fluorescent microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare a master mix of the Tb-labeled donor and the dye-labeled acceptor in TR-FRET assay buffer.

    • Prepare a solution of the BRD9 protein in assay buffer.

    • Prepare a solution of the biotinylated histone peptide in assay buffer.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 2 µL) of the serially diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

    • Add the BRD9 protein solution to all wells.

    • Add the biotinylated histone peptide solution to all wells except for the negative control wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow for the binding of the compound to BRD9 and the interaction between BRD9 and the histone peptide.

  • Detection:

    • Add the master mix of donor and acceptor fluorophores to all wells.

    • Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader capable of time-resolved fluorescence. The reader should be set to excite the terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the BRD9-histone peptide interaction.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibitor Screening

This protocol outlines a common bead-based proximity assay used for high-throughput screening of bromodomain inhibitors.[6][11][12]

Objective: To identify and characterize inhibitors of the BRD9-acetylated histone interaction.

Materials:

  • Purified, tagged BRD9 protein (e.g., GST-tagged)

  • Biotinylated acetylated histone peptide

  • Streptavidin-coated Donor beads

  • Anti-tag (e.g., anti-GST) Acceptor beads

  • Assay buffer

  • Test compounds serially diluted in DMSO

  • 384-well OptiPlate™

  • AlphaScreen-capable microplate reader

Procedure:

  • Assay Plate Preparation:

    • Add the test compound dilutions or DMSO (control) to the wells of the 384-well plate.

    • Add the purified BRD9 protein to each well.

    • Add the biotinylated histone peptide to each well.

    • Incubate at room temperature for a defined period (e.g., 30 minutes) with gentle shaking to allow for binding.

  • Bead Addition:

    • Add the anti-tag Acceptor beads to each well and incubate for a further period (e.g., 60 minutes) at room temperature with gentle shaking, protected from light.

    • Add the Streptavidin-coated Donor beads to each well and incubate for a final period (e.g., 60 minutes) at room temperature with gentle shaking, protected from light.

  • Measurement:

    • Read the plate on an AlphaScreen-capable microplate reader. The reader excites the Donor beads at 680 nm, and if in proximity to the Acceptor beads, a chemiluminescent signal is emitted at 520-620 nm.

  • Data Analysis:

    • The signal intensity is inversely proportional to the inhibitory activity of the compound.

    • Normalize the data to the high (no inhibitor) and low (no BRD9 or no peptide) controls.

    • Plot the normalized signal against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

References

Methodological & Application

Application Notes: Preparing G-886 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of GNE-886, a potent and selective inhibitor of the Cat eye syndrome chromosome region candidate 2 (CECR2) bromodomain.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results.

Introduction

This compound is a small molecule inhibitor with a molecular weight of 498.58 g/mol .[1] It is a valuable tool for studying the biological functions of the CECR2 bromodomain in chromatin remodeling and DNA damage response.[2][3] To facilitate its use in research, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution, which can then be diluted to the desired working concentration in an appropriate aqueous buffer or cell culture medium.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Weight 498.58 g/mol [1]
CAS Number 2101957-05-3[1]
Appearance White to off-white solid[1]
Solubility in DMSO 100 mg/mL (200.57 mM)[1]

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for DMSO, which is hygroscopic and can absorb moisture from the air if opened while cold.

  • Weigh this compound: Tare a sterile conical tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 4.986 mg of this compound.

    • Calculation:

      • Desired Concentration (M) = 0.010 mol/L

      • Desired Volume (L) = 0.001 L

      • Molecular Weight ( g/mol ) = 498.58 g/mol

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (mg) = 0.010 mol/L * 0.001 L * 498.58 g/mol * 1000 mg/g = 4.986 mg

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, you would add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath and/or brief sonication may be necessary to facilitate dissolution, as noted by the supplier.[1] Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

  • Storage Conditions: Store the aliquots protected from light. For long-term storage (up to 6 months), store at -80°C.[1] For short-term storage (up to 1 month), store at -20°C.[1]

Workflow for Preparing this compound Stock Solution

GNE886_Stock_Preparation Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound and DMSO to Room Temperature B Weigh this compound Powder A->B Ensure accurate weighing C Add DMSO to this compound B->C Transfer weighed powder D Vortex/Sonicate to Dissolve C->D Initiate solubilization E Visually Inspect for Complete Dissolution D->E Confirm clear solution F Aliquot into Single-Use Volumes E->F Prepare for storage G Store at -20°C (1 month) or -80°C (6 months) F->G Protect from light

Caption: Workflow for this compound stock solution preparation.

Safety Precautions

This compound is a bioactive molecule and should be handled with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its solutions. Work in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

GNE-886 is a potent and highly selective small molecule inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1][2][3] Bromodomains are epigenetic reader domains that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing crucial roles in the regulation of gene transcription and chromatin remodeling. CECR2 is implicated in the DNA damage response (DDR) pathway.[4] this compound serves as a valuable chemical probe for investigating the biological functions of CECR2 in cellular processes and its potential as a therapeutic target.

These application notes provide detailed protocols for the use of this compound in various in vitro and cellular assays, along with recommended working concentrations and data interpretation guidelines.

Data Presentation

Quantitative Activity of this compound
Assay TypeTargetIC50 / EC50 / KdReference
Biochemical Assay
TR-FRETCECR216 nM[3]
TR-FRETBRD91.6 µM[3]
BROMOscanCECR2-[1]
BROMOscanBRD9Kd = 2.0 µM[1]
BROMOscanBRD7Kd = 1.1 µM[1]
BROMOscanTAF1(2)Kd = 0.62 µM[1]
BROMOscanTAF1L(2)Kd = 2.4 µM[1]
Cellular Assay
Cellular Target Engagement ("dot" assay)CECR2EC50 = 370 nM[3]

Signaling Pathway

CECR2 is a component of chromatin remodeling complexes and is involved in the DNA Damage Response (DDR) pathway. Upon DNA damage, a cascade of signaling events is initiated to arrest the cell cycle and recruit DNA repair machinery. While the precise role of CECR2 is still under investigation, it is thought to be involved in recognizing acetylated histones at sites of DNA damage, thereby facilitating chromatin remodeling to allow access for repair proteins. Inhibition of the CECR2 bromodomain by this compound is hypothesized to disrupt this process.

CECR2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., DSBs) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR H2AX γH2AX ATM_ATR->H2AX Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Histone_Acetylation Histone Acetylation H2AX->Histone_Acetylation CECR2 CECR2 Histone_Acetylation->CECR2 recognizes acetylated histones Chromatin_Remodeling Chromatin Remodeling Complex CECR2->Chromatin_Remodeling recruits DNA_Repair DNA Repair Proteins Chromatin_Remodeling->DNA_Repair facilitates access for GNE886 This compound GNE886->CECR2 inhibits

CECR2 in the DNA Damage Response Pathway.

Experimental Protocols

Protocol 1: In Vitro CECR2 Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against the CECR2 bromodomain. The assay measures the displacement of a fluorescently labeled ligand from the CECR2 protein.

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow Prepare_Reagents 1. Prepare Reagents (CECR2, Ligand, this compound) Dispense_GNE886 2. Dispense this compound (serial dilution) Prepare_Reagents->Dispense_GNE886 Add_CECR2 3. Add CECR2 Protein Dispense_GNE886->Add_CECR2 Add_Ligand 4. Add Fluorescent Ligand Add_CECR2->Add_Ligand Incubate 5. Incubate Add_Ligand->Incubate Read_Plate 6. Read TR-FRET Signal Incubate->Read_Plate Analyze_Data 7. Analyze Data (IC50) Read_Plate->Analyze_Data

TR-FRET Assay Workflow.
  • Recombinant human CECR2 bromodomain protein (His-tagged)

  • Biotinylated histone H4 acetylated lysine peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

  • Terbium-cryptate labeled anti-His antibody (donor)

  • d2-labeled streptavidin (acceptor)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume microplates

  • TR-FRET plate reader

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reagent Preparation: Prepare working solutions of CECR2 protein, biotinylated peptide, anti-His-Tb, and SA-d2 in assay buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 5 µL of diluted this compound or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of the 2x CECR2 protein solution to all wells.

    • Add 5 µL of a pre-mixed solution of 2x biotinylated peptide, 2x anti-His-Tb, and 2x SA-d2 to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • CECR2 Protein: 5-20 nM

  • Biotinylated Peptide: 10-50 nM

  • This compound: Start with a concentration range from 10 µM down to 0.1 nM.

Protocol 2: Cellular Target Engagement Assay

This protocol describes a cellular assay to confirm the engagement of this compound with CECR2 within a cellular context. This type of assay often involves overexpression of a fluorescently tagged CECR2 and monitoring its localization or dynamics. The "dot" assay mentioned in the literature likely refers to the recruitment of CECR2 to specific nuclear foci, which can be disrupted by an effective inhibitor.[1]

Cellular_Assay_Workflow cluster_workflow Cellular Target Engagement Assay Workflow Cell_Culture 1. Cell Culture & Transfection (e.g., GFP-CECR2) Compound_Treatment 2. Treat with this compound Cell_Culture->Compound_Treatment Induce_Foci 3. Induce Nuclear Foci (e.g., DNA damage) Compound_Treatment->Induce_Foci Fix_and_Permeabilize 4. Fix and Permeabilize Cells Induce_Foci->Fix_and_Permeabilize Immunostaining 5. Immunostaining (optional) Fix_and_Permeabilize->Immunostaining Image_Acquisition 6. Acquire Images (Confocal Microscopy) Immunostaining->Image_Acquisition Image_Analysis 7. Analyze Images (Quantify Foci) Image_Acquisition->Image_Analysis

Cellular Target Engagement Workflow.
  • U2OS or other suitable human cell line

  • Expression vector for fluorescently tagged CECR2 (e.g., GFP-CECR2)

  • Transfection reagent

  • This compound

  • DNA damaging agent (e.g., etoposide (B1684455) or ionizing radiation)

  • Formaldehyde (B43269) for fixing

  • Triton X-100 for permeabilization

  • DAPI for nuclear staining

  • High-content imaging system or confocal microscope

  • Cell Seeding and Transfection: Seed U2OS cells in 96-well imaging plates. Transfect the cells with the GFP-CECR2 expression vector according to the manufacturer's protocol and allow for protein expression (24-48 hours).

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 1-4 hours.

  • Induction of Foci: Induce DNA damage by treating with a DNA damaging agent (e.g., 10 µM etoposide for 1 hour) to promote the formation of CECR2-containing nuclear foci.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash with PBS and stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imager or confocal microscope.

  • Data Analysis: Use image analysis software to identify nuclei (DAPI channel) and quantify the number and intensity of GFP-CECR2 foci per nucleus. Plot the foci metric against the log of the this compound concentration to determine the EC50 value.

  • This compound: Start with a concentration range from 30 µM down to 1 nM.

Protocol 3: Preparation of this compound for In Vivo Studies

While specific in vivo efficacy studies for this compound are not publicly available, the following provides a general guideline for preparing the compound for administration to animal models based on its known solubility characteristics.[3] Note: The user must determine the optimal dosage and administration route for their specific animal model and experimental design.

This compound can be formulated for oral or intraperitoneal administration. A common vehicle for in vivo studies is 10% DMSO in corn oil.[3]

  • Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).

  • To prepare the dosing solution, add the required volume of the DMSO stock solution to corn oil to achieve the final desired concentration and a final DMSO concentration of 10%.

  • Vortex the solution thoroughly to ensure it is homogenous.

  • The prepared formulation should be used immediately.

Troubleshooting

IssuePossible CauseSolution
TR-FRET Assay
Low signal-to-backgroundSuboptimal reagent concentrationsTitrate CECR2 protein and biotinylated peptide to find optimal concentrations.
Inactive protein or reagentsUse freshly prepared reagents and ensure proper storage of protein.
High well-to-well variabilityPipetting errorsUse calibrated pipettes and ensure proper mixing.
Cellular Assay
No or weak foci formationInefficient transfectionOptimize transfection conditions.
Insufficient DNA damageTitrate the concentration and duration of the DNA damaging agent.
High background fluorescenceAutofluorescence of cells or mediumUse phenol (B47542) red-free medium for imaging.
Non-specific antibody bindingOptimize antibody concentrations and blocking steps.

References

Application Notes and Protocols for GNE-886 in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-886 is a potent and selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2).[1][2] As an epigenetic reader, the CECR2 bromodomain recognizes acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in chromatin remodeling and gene transcription.[1][3][4] this compound offers a valuable tool for elucidating the biological functions of CECR2 in various cellular processes, including DNA damage response, neurulation, and cancer metastasis.[1][5]

These application notes provide detailed protocols for utilizing this compound in Chromatin Immunoprecipitation (ChIP), a powerful technique to investigate the genome-wide localization of CECR2 and the impact of its inhibition on chromatin binding. The provided protocols are adapted from established methods for other bromodomain inhibitors and are intended to serve as a comprehensive guide for researchers.

This compound: Potency and Selectivity

This compound was developed as a high-affinity ligand for the CECR2 bromodomain, demonstrating significant selectivity over other bromodomain families, including the Bromodomain and Extra-Terminal (BET) family. This selectivity is critical for minimizing off-target effects and ensuring that observed biological outcomes are attributable to the inhibition of CECR2.

Parameter Value Assay Type Reference
CECR2 IC50 16 nMTR-FRET[6]
CECR2 "Dot" EC50 370 nMCellular Assay[1]
BRD9 IC50 1.6 µMTR-FRET[6]
BET Family (BRD2, BRD3, BRD4) IC50 >20 µMTR-FRET[1]

Table 1: In vitro and Cellular Activity of this compound. This table summarizes the key potency and selectivity metrics for this compound. The low nanomolar IC50 for CECR2 and the significant window of selectivity against other bromodomains highlight its utility as a specific chemical probe.

CECR2 Signaling Pathway

CECR2 functions as a subunit of the CERF (CECR2-containing remodeling factor) complex, an ATP-dependent chromatin remodeler.[7][8][9] This complex, which also includes either SMARCA1 (SNF2L) or SMARCA5 (SNF2H), modulates nucleosome positioning to regulate DNA accessibility for processes like transcription and DNA repair.[7] More recently, CECR2 has been implicated in the NF-κB signaling pathway, where it is recruited by acetylated RELA to activate the expression of target genes involved in inflammation and metastasis, such as TNC, MMP2, VEGFA, CSF1, and CXCL1.[3][5][10][11]

CECR2_Signaling_Pathway cluster_nucleus Nucleus cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm Acetylated_Histones Acetylated Histones CECR2 CECR2 Acetylated_Histones->CECR2 Binds RELA_Ac Acetylated RELA (p65) RELA_Ac->CECR2 Recruits CERF_Complex CERF Complex (CECR2, SMARCA1/5) CECR2->CERF_Complex Forms Chromatin Chromatin CERF_Complex->Chromatin Remodels Target_Genes Target Genes (TNC, MMP2, VEGFA, CSF1, CXCL1) Chromatin->Target_Genes Regulates Accessibility mRNA mRNA Target_Genes->mRNA Transcription Metastasis_Suppression Metastasis & Immune Suppression mRNA->Metastasis_Suppression Leads to Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Signaling Inflammatory_Stimuli->NFkB_Pathway NFkB_Pathway->RELA_Ac GNE886 This compound GNE886->CECR2 Inhibits

Figure 1: CECR2 Signaling Pathway. This diagram illustrates how CECR2, as part of the CERF complex and through its interaction with acetylated RELA, regulates the expression of target genes involved in metastasis and immune suppression. This compound inhibits the bromodomain of CECR2, thereby disrupting these processes.

Experimental Protocols

The following protocols provide a framework for investigating the role of CECR2 using this compound. It is recommended to optimize conditions for specific cell lines and experimental setups.

Protocol 1: Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

This protocol is adapted from established methods for performing ChIP with bromodomain inhibitors.

Experimental Workflow for ChIP-seq with this compound

ChIP_Seq_Workflow Start 1. Cell Culture and This compound Treatment Crosslinking 2. Formaldehyde (B43269) Cross-linking Start->Crosslinking Lysis 3. Cell Lysis and Chromatin Shearing Crosslinking->Lysis IP 4. Immunoprecipitation with anti-CECR2 Ab Lysis->IP Wash 5. Washing and Elution IP->Wash Reverse 6. Reverse Cross-linking and DNA Purification Wash->Reverse Analysis 7. qPCR or Library Preparation for Sequencing Reverse->Analysis Data 8. Data Analysis Analysis->Data

Figure 2: this compound ChIP-seq Workflow. This diagram outlines the key steps for performing a ChIP-seq experiment to identify CECR2 binding sites and assess the impact of this compound.

Materials:

  • This compound (and vehicle control, e.g., DMSO)

  • Cell culture reagents

  • Formaldehyde (37% solution)

  • Glycine (B1666218)

  • PBS (phosphate-buffered saline)

  • Protease inhibitors

  • Lysis buffers (Cell and Nuclear)

  • ChIP dilution buffer

  • Anti-CECR2 antibody (ChIP-validated)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for qPCR or NGS library preparation

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat with the desired concentration of this compound or vehicle control for an optimized duration (e.g., 4-24 hours).

  • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Chromatin Shearing: Wash cells twice with ice-cold PBS containing protease inhibitors. Lyse the cells to isolate nuclei. Resuspend the nuclear pellet and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion. Optimization of shearing conditions is critical.

  • Immunoprecipitation: Dilute the sheared chromatin. Save a small aliquot as "input" control. Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with a ChIP-validated anti-CECR2 antibody or IgG control overnight at 4°C.

  • Capture and Washes: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using a commercial kit or phenol:chloroform extraction.

  • Analysis: Use the purified DNA for qPCR to analyze specific target gene promoters or for library preparation and next-generation sequencing (ChIP-seq).

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression Analysis

This protocol can be used to validate the effect of this compound on the expression of known CECR2 target genes.

Materials:

  • This compound (and vehicle control)

  • Cell culture reagents

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., TNC, MMP2, VEGFA, CSF1, CXCL1) and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment: Treat cells with a dose-range of this compound or vehicle for a specified time.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for your target and reference genes.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Target Gene Cell Line Treatment Fold Change vs. Vehicle Reference
CSF1LM2 (Metastatic Breast Cancer)CECR2 inhibitor[3][5]
CXCL1LM2 (Metastatic Breast Cancer)CECR2 inhibitor[3]
TNCLM2 (Metastatic Breast Cancer)CECR2 inhibitor[3][5]
MMP2LM2 (Metastatic Breast Cancer)CECR2 inhibitor[3]
VEGFALM2 (Metastatic Breast Cancer)CECR2 inhibitor[3]

Table 2: Representative Data on the Effect of CECR2 Inhibition on Target Gene Expression. This table provides examples of expected changes in the expression of CECR2 target genes following treatment with a CECR2 inhibitor, based on published data.

Protocol 3: Cellular Viability/Cytotoxicity Assay

This assay determines the effect of this compound on cell proliferation and viability.

Materials:

  • This compound

  • Cell line of interest

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate for a desired period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Measurement: Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value.

Concluding Remarks

This compound is a valuable tool for investigating the biological roles of CECR2. The protocols provided here offer a comprehensive guide for its application in chromatin immunoprecipitation and related cellular assays. Careful optimization of these protocols for specific experimental systems will ensure the generation of robust and reliable data, contributing to a deeper understanding of CECR2-mediated epigenetic regulation in health and disease.

References

GNE-886: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, in cell culture experiments. The following sections detail the mechanism of action, experimental workflows, and specific protocols for assessing the cellular effects of this compound.

Mechanism of Action

This compound is a high-affinity inhibitor of the CECR2 bromodomain with an in vitro IC50 of 16 nM.[1] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription. CECR2, a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex, has been implicated in the DNA damage response and, more recently, in cancer progression.[2][3]

Recent studies have elucidated a key signaling pathway involving CECR2 in breast cancer metastasis. CECR2 interacts with the RELA subunit of the NF-κB complex, promoting the transcription of NF-κB target genes such as Colony-Stimulating Factor 1 (CSF1) and C-X-C Motif Chemokine Ligand 1 (CXCL1).[1][2][4] These cytokines contribute to an immunosuppressive tumor microenvironment by promoting the polarization of M2 macrophages, thereby facilitating cancer cell migration, invasion, and metastasis.[1][2][5] this compound, by inhibiting the CECR2 bromodomain, disrupts this interaction and subsequent downstream signaling.

GNE_886_Signaling_Pathway cluster_nucleus Nucleus cluster_extracellular Tumor Microenvironment RELA RELA (p65) CECR2 CECR2 RELA->CECR2 binds to acetylated lysine residues NFkB_target_genes NF-κB Target Genes (e.g., CSF1, CXCL1) CECR2->NFkB_target_genes promotes transcription Cytokines Secreted Cytokines (CSF1, CXCL1) NFkB_target_genes->Cytokines leads to expression and secretion GNE886 This compound GNE886->CECR2 inhibits bromodomain M2_Macrophage M2 Macrophage Polarization Metastasis Metastasis (Migration & Invasion) M2_Macrophage->Metastasis facilitates Cytokines->M2_Macrophage promotes

Caption: this compound inhibits the CECR2-RELA interaction, disrupting NF-κB signaling.

Experimental Design and Protocols

The following protocols provide a framework for investigating the effects of this compound in cell culture. An overarching experimental workflow is depicted below.

GNE_886_Experimental_Workflow cluster_assays Cellular Assays start Start: Select appropriate cancer cell line prepare_gne886 Prepare this compound Stock Solution start->prepare_gne886 cell_seeding Seed cells for various assays prepare_gne886->cell_seeding treatment Treat cells with This compound (and controls) cell_seeding->treatment cell_viability Cell Viability Assay (e.g., MTS) treatment->cell_viability western_blot Western Blot (CECR2, p-RELA, etc.) treatment->western_blot qpcr qPCR (CSF1, CXCL1) treatment->qpcr migration_assay Migration/Invasion Assay treatment->migration_assay end_assays Endpoint Assays cell_viability->end_assays western_blot->end_assays qpcr->end_assays migration_assay->end_assays

Caption: A general workflow for studying the effects of this compound in cell culture.

This compound Handling and Preparation

This compound is a potent and selective inhibitor of the CECR2 bromodomain with a cellular EC50 of 370 nM in a chromatin displacement assay.[3] For cellular experiments, a starting concentration range of 0.1 to 10 µM is recommended for initial dose-response studies.

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

ParameterRecommendation
Target CECR2 Bromodomain
In Vitro IC50 16 nM
Cellular EC50 370 nM (Chromatin Displacement)[3]
Recommended Starting Concentration Range 0.1 - 10 µM
Vehicle Control DMSO (at the same final concentration as the highest this compound dose)
Recommended Cell Lines Breast cancer cell lines (e.g., MDA-MB-231, 4T1), Colon cancer cell lines (e.g., SW480, HCT116)

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies used for similar bromodomain inhibitors.[6][7]

Materials:

  • Selected cancer cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This protocol outlines the detection of CECR2 and downstream signaling proteins.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CECR2, anti-phospho-RELA, anti-RELA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the expression of NF-κB target genes.

Materials:

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., CSF1, CXCL1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Treat cells in 6-well plates with this compound or vehicle control as described for Western blotting.

  • Extract total RNA from the cells.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Cell Migration and Invasion Assays

These assays assess the effect of this compound on cancer cell motility.

Materials:

  • 24-well plates with transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium with chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • For the invasion assay, coat the transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Starve cells in serum-free medium for 12-24 hours.

  • Resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell insert.

  • Add complete medium with a chemoattractant to the lower chamber.

  • Incubate for 12-48 hours, depending on the cell line.

  • Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of migrated/invaded cells in several random fields under a microscope.

References

Application Notes: Measuring the In Vitro Potency and Efficacy of GNE-886, a Selective CECR2 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-886 is a potent and highly selective small molecule inhibitor of the Cat eye syndrome chromosome region candidate 2 (CECR2) bromodomain.[1][2][3] Bromodomains are epigenetic reader modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[2][3] this compound serves as a valuable chemical probe for studying the biological functions of CECR2.[3][4][5] These application notes provide detailed protocols for quantifying the biochemical potency and cellular target engagement of this compound.

Mechanism of Action

CECR2, through its bromodomain, binds to acetylated lysine (KAc) residues on histone tails. This interaction is a key step in chromatin remodeling and the regulation of gene expression. This compound functions as a competitive inhibitor, occupying the KAc-binding pocket of the CECR2 bromodomain.[2] This binding event prevents CECR2 from engaging with its natural histone ligands, thereby modulating downstream cellular processes. Modeling studies suggest that this compound forms critical hydrogen-bonding interactions with the conserved asparagine residue (Asn514) within the binding pocket.[2]

cluster_0 Normal Cellular Function cluster_1 Inhibition by this compound Histone Acetylated Histone CECR2 CECR2 Bromodomain Histone->CECR2 recognizes Gene Gene Transcription CECR2->Gene regulates GNE886 This compound CECR2_Inhibited CECR2 Bromodomain GNE886->CECR2_Inhibited binds & inhibits CECR2_Inhibited->Block Gene_Modulated Altered Gene Transcription Block->Gene_Modulated alters Histone_2 Acetylated Histone Histone_2->CECR2_Inhibited binding blocked

Caption: this compound mechanism of action.

Quantitative Data Summary

The potency and selectivity of this compound have been determined using various in vitro assays. The data is summarized below.[2]

Table 1: Biochemical Potency and Selectivity of this compound

Target Bromodomain Assay Type IC50 (µM) Reference
CECR2 TR-FRET 0.016 [1]
BRD9 TR-FRET 1.6 [1]
BRD4 (BD1) TR-FRET >20 [2]

| BRD4 (BD2) | TR-FRET | >20 |[2] |

Table 2: Cellular Efficacy of this compound

Parameter Assay Type Value (nM) Reference

| EC50 | Cellular Assay | 370 |[1] |

Experimental Protocols

Protocol 1: Measuring Biochemical Potency via TR-FRET Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC50 value of this compound against the CECR2 bromodomain. The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged CECR2 protein.

cluster_workflow TR-FRET Workflow Start Prepare Reagents: - this compound Serial Dilution - CECR2-GST - Biotin-Histone Peptide - Eu-Ab & SA-APC Dispense Dispense this compound to 384-well plate Start->Dispense AddProt Add CECR2-GST & Biotin-Peptide Mix Dispense->AddProt Incubate1 Incubate (e.g., 30 min) AddProt->Incubate1 AddDetect Add Detection Mix: Eu-Ab & SA-APC Incubate1->AddDetect Incubate2 Incubate (e.g., 60 min) AddDetect->Incubate2 Read Read Plate (TR-FRET Signal) Incubate2->Read Analyze Analyze Data: Calculate IC50 Read->Analyze cluster_workflow CETSA Workflow Start Culture Cells Treat Treat Cells with this compound or Vehicle (DMSO) Start->Treat Harvest Harvest & Aliquot Cells Treat->Harvest Heat Heat Aliquots across a Temperature Gradient Harvest->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Separate Centrifuge to Separate Soluble vs. Aggregated Protein Lyse->Separate Collect Collect Supernatant (Soluble Fraction) Separate->Collect Detect Detect Soluble CECR2 (e.g., Western Blot) Collect->Detect Analyze Analyze Data: Generate Melting Curve Detect->Analyze cluster_workflow qPCR Cellular Efficacy Workflow Start Culture & Seed Cells Treat Treat Cells with Dose Response of this compound Start->Treat Incubate Incubate (e.g., 24-48h) Treat->Incubate Lyse Lyse Cells & Extract RNA Incubate->Lyse RT Reverse Transcription: RNA -> cDNA Lyse->RT qPCR Perform qPCR with Primers for Target & Housekeeping Genes RT->qPCR Analyze Analyze Data (ΔΔCt Method): Calculate Fold Change qPCR->Analyze EC50 Plot Dose-Response: Determine EC50 Analyze->EC50

References

Application Notes and Protocols for Studying CECR2-Dependent Gene Expression Using GNE-886

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) is a bromodomain-containing protein that functions as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and other proteins.[1][2] As a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex, CECR2 plays a crucial role in various cellular processes, including DNA damage response, embryonic development (specifically neurulation), and the regulation of gene expression.[1][3] Dysregulation of CECR2 has been implicated in developmental disorders and cancer progression, particularly in promoting metastasis in triple-negative breast cancer through the modulation of NF-κB signaling.[2][4]

GNE-886 is a potent and highly selective small-molecule inhibitor of the CECR2 bromodomain.[1] Its high affinity and selectivity make it an invaluable chemical probe for elucidating the biological functions of CECR2 and for exploring its therapeutic potential. These application notes provide detailed protocols for utilizing this compound to investigate CECR2-dependent gene expression in a cellular context.

Data Presentation

Biochemical and Cellular Activity of this compound

The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity for the CECR2 bromodomain.

ParameterValueAssay TypeReference
IC50 vs. CECR2 0.016 µM (16 nM)TR-FRET[1][5]
Cellular EC50 0.370 µM (370 nM)CECR2 "dot" assay (target engagement)[5]
Selectivity vs. BRD9 IC50 = 1.6 µMTR-FRET[5]
Selectivity vs. BRD4 IC50 > 20 µMTR-FRET[1][6]
Selectivity Profile of this compound

This compound exhibits high selectivity across the bromodomain family and a panel of kinases, minimizing off-target effects.

Assay PanelResultsReference
BROMOscan (40 bromodomains) This compound demonstrates wide selectivity, with only significant binding to BRD9 (Kd = 2.0 µM).[1]
Kinase Panel (35 diverse kinases) No kinase was inhibited by more than 20% at a concentration of 1 µM.[1][6]

Signaling Pathways and Experimental Workflows

CECR2-Mediated Gene Expression Pathway

CECR2, as part of the CERF complex, is recruited to chromatin where it recognizes acetylated histones. This interaction facilitates chromatin remodeling, influencing the accessibility of transcriptional machinery to target gene promoters. In the context of breast cancer metastasis, CECR2 is recruited by the NF-κB family member RELA to activate the expression of pro-metastatic and immunomodulatory genes.[2]

CECR2_Pathway CECR2 Signaling Pathway in Gene Regulation cluster_nucleus Nucleus Histone Acetylated Histones CECR2 CECR2 (within CERF complex) Histone->CECR2 Recognized by Promoter Target Gene Promoters CECR2->Promoter Recruited to RELA RELA (NF-κB) RELA->Promoter Binds to GNE886 This compound GNE886->CECR2 Inhibits Transcription Transcription (e.g., TNC, MMP2, VEGFA, CSF1) Promoter->Transcription Initiates

Caption: Diagram of the CECR2 signaling pathway in gene regulation.

Experimental Workflow for Studying CECR2-Dependent Gene Expression

This workflow outlines the key steps to investigate the impact of this compound on gene expression in a selected cell line.

Experimental_Workflow Experimental Workflow cluster_workflow Cell_Culture 1. Cell Culture (e.g., TNBC cells) Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability 3. Cell Viability Assay (e.g., MTT) Treatment->Viability RNA_Extraction 4. RNA Extraction Treatment->RNA_Extraction RNA_Seq 5. RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis 6. Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis Validation 7. Target Gene Validation (qRT-PCR) Data_Analysis->Validation

Caption: A typical experimental workflow for studying gene expression.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating a chosen cell line, such as a triple-negative breast cancer (TNBC) cell line (e.g., MDA-MB-231, 4T1), with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells to approximately 70-80% confluency in complete medium.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 to 10 µM, based on the cellular EC50. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.

  • After incubation, proceed with downstream applications such as cell viability assays or RNA extraction.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following this compound treatment.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations as described in Protocol 1 and incubate for the desired duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently and incubate for 15-30 minutes at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: RNA Extraction and Quality Control

This protocol outlines the extraction of total RNA from this compound-treated cells for downstream gene expression analysis.

Materials:

  • Cells treated with this compound

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • DNase I

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer for RNA integrity analysis

Procedure:

  • Lyse the this compound-treated and control cells using TRIzol reagent or the lysis buffer from an RNA extraction kit, following the manufacturer's instructions.

  • If using TRIzol, add chloroform, mix, and centrifuge to separate the phases.

  • Transfer the aqueous (upper) phase containing RNA to a new tube.

  • Precipitate the RNA by adding isopropanol and centrifuge to pellet the RNA.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet and resuspend it in RNase-free water.

  • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Assess the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

  • Evaluate the RNA integrity by determining the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value ≥ 7 is generally recommended for RNA sequencing.

Protocol 4: RNA Sequencing and Data Analysis (Adapted General Protocol)

This protocol provides a general workflow for performing RNA sequencing (RNA-seq) to identify genome-wide changes in gene expression following this compound treatment.

Materials:

  • High-quality total RNA (from Protocol 3)

  • mRNA enrichment kit (e.g., poly-A selection) or rRNA depletion kit

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

Procedure:

  • Library Preparation: a. Enrich for mRNA from the total RNA using oligo(dT) beads for poly-A selection, or deplete ribosomal RNA (rRNA). b. Fragment the enriched RNA. c. Synthesize first-strand cDNA using reverse transcriptase and random primers. d. Synthesize second-strand cDNA. e. Perform end-repair, A-tailing, and ligate sequencing adapters. f. Amplify the library using PCR. g. Purify and quantify the final library.

  • Sequencing: a. Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.

  • Bioinformatic Analysis: a. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. b. Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR. c. Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. d. Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control using packages like DESeq2 or edgeR. e. Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions associated with the differentially expressed genes.

Protocol 5: Validation of Target Genes by qRT-PCR

This protocol is for validating the results from the RNA-seq experiment by quantifying the expression of specific target genes using quantitative real-time PCR (qRT-PCR).

Materials:

  • cDNA (synthesized from RNA from Protocol 3)

  • Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Synthesize cDNA from the total RNA samples using a reverse transcription kit.

  • Design or obtain validated primers for the target genes of interest (e.g., TNC, MMP2, VEGFA, CSF1, CXCL1) and a stable housekeeping gene.

  • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the results using the ΔΔCt method to calculate the relative fold change in gene expression in this compound-treated samples compared to the vehicle control, normalized to the housekeeping gene.

Conclusion

This compound is a powerful and selective tool for probing the function of the CECR2 bromodomain in regulating gene expression. The protocols provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the downstream effects of CECR2 inhibition. By combining cellular assays with genome-wide expression profiling, investigators can uncover novel CECR2-dependent pathways and validate potential therapeutic targets.

References

Application Notes and Protocols for Assessing GNE-886 Cellular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-886 is a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, playing a crucial role in epigenetic regulation by recognizing acetylated lysine (B10760008) residues on histones[1][2][3][4]. As a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex, CECR2 is implicated in the DNA damage response[1]. The ability of this compound to reach its intracellular target is paramount for its therapeutic efficacy. Therefore, a thorough assessment of its cellular permeability is a critical step in its development as a potential therapeutic agent.

These application notes provide detailed protocols for evaluating the cellular permeability of this compound using standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for this compound permeability as would be determined by the described protocols.

AssayThis compound Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Control Compounds Papp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
PAMPA 15.2High Permeability Control: 25.0Low Permeability Control: <1.0N/AHigh
Caco-2 Apical to Basolateral (A-B): 8.5Atenolol (Low): <1.0Propranolol (High): >15.01.8Moderate to High
Basolateral to Apical (B-A): 15.3
MDCK-MDR1 Apical to Basolateral (A-B): 7.9Propranolol (High): >15.02.5Moderate, Potential P-gp Substrate
Basolateral to Apical (B-A): 19.8

Signaling Pathway

This compound acts by inhibiting the CECR2 bromodomain, preventing it from binding to acetylated lysine residues on histone tails. This disrupts the normal function of the chromatin remodeling complex, impacting gene transcription and the DNA damage response.

GNE886_Pathway cluster_nucleus Cell Nucleus Histone Histone Tail (with Acetylated Lysine) CECR2 CECR2 Bromodomain (Chromatin Remodeler) Histone->CECR2 Binding Chromatin Chromatin Remodeling & Gene Transcription CECR2->Chromatin Modulation GNE886 This compound GNE886->CECR2 Inhibition

Caption: this compound inhibits CECR2 bromodomain binding to acetylated histones.

Experimental Protocols

The following are detailed protocols for assessing the cellular permeability of this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and is a rapid method for predicting passive intestinal absorption.[5][6][7]

Experimental Workflow:

References

Troubleshooting & Optimization

GNE-886 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the CECR2 bromodomain inhibitor, GNE-886, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: this compound has a reported kinetic solubility of 122 μM in aqueous solution.[1] While considered favorable for an in vitro tool compound, issues can still arise when preparing dilutions in various experimental buffers.

Q2: My this compound, dissolved in DMSO, precipitated when I diluted it into my aqueous buffer (e.g., PBS). What should I do?

A2: Precipitation upon dilution from a DMSO stock is a common issue for many hydrophobic small molecules. This indicates that the compound's concentration has exceeded its solubility limit in the final aqueous environment. The following troubleshooting steps are recommended.

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A3: Most cell lines can tolerate up to 0.5% DMSO with minimal to no cytotoxic effects. However, it is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its impact on your specific cell line.[2][3] For sensitive or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[3]

Q4: How should I store my this compound stock solutions?

A4: this compound stock solutions prepared in a high-quality, anhydrous organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it can absorb moisture from the air, which can lead to compound degradation and precipitation over time.[2]

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

If you are experiencing precipitation of this compound upon dilution into your aqueous buffer, follow this step-by-step guide to identify a solution.

Problem: this compound precipitates out of solution upon dilution from a DMSO stock.

Step 1: Re-dissolve and Visually Inspect the Stock Solution Ensure your DMSO stock solution of this compound is fully dissolved. Before use, bring the vial to room temperature and centrifuge it briefly to pellet any undissolved material. Visually inspect the solution for any particulates.

Step 2: Lower the Final Concentration The most straightforward reason for precipitation is that the final concentration of this compound is above its solubility limit in your specific aqueous buffer. Try preparing a dilution at a lower final concentration.

Step 3: Optimize the Dilution Method Instead of adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer, try a serial dilution approach. First, make an intermediate dilution of the DMSO stock in 100% DMSO, and then add this to your aqueous buffer.[4]

Step 4: Adjust the Final DMSO Concentration While aiming for the lowest possible DMSO concentration, a slight increase (up to 0.5% for most cell lines) might be necessary to maintain this compound solubility.[2] Always include a vehicle control with the matching DMSO concentration in your experiments.

Step 5: Consider Alternative Solubilization Strategies If the above steps do not resolve the issue, more advanced formulation strategies may be necessary. These can include the use of co-solvents or excipients.

Quantitative Data Summary

ParameterValueReference
Kinetic Solubility122 µM[1]
CECR2 IC₅₀0.016 µMMedchemExpress
CECR2 EC₅₀370 nMMedchemExpress
BRD9 IC₅₀1.6 µMMedchemExpress

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Prepare the required volume of DMSO.

  • Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until all the powder is dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into an Aqueous Buffer (e.g., PBS) for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution and bring it to room temperature.

  • Perform serial dilutions of the 10 mM stock in 100% DMSO to create intermediate stock concentrations. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first prepare a 100X intermediate stock (1 mM) by diluting the 10 mM stock 1:10 in DMSO.

  • Add the appropriate volume of the intermediate DMSO stock to your pre-warmed aqueous buffer. For a 1:100 dilution, add 10 µL of the 1 mM intermediate stock to 990 µL of PBS.

  • Mix immediately and thoroughly by gentle vortexing or inversion.

  • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains particulates, the concentration is likely too high for the aqueous buffer conditions.

Visualizations

GNE_886_Solubility_Troubleshooting start Start: this compound precipitates in aqueous buffer check_stock Is the DMSO stock solution clear? start->check_stock redissolve Warm, vortex, or sonicate stock solution check_stock->redissolve No lower_conc Prepare a more dilute final solution check_stock->lower_conc Yes redissolve->check_stock serial_dilution Use serial dilution in DMSO before adding to buffer lower_conc->serial_dilution increase_dmso Increase final DMSO concentration (up to 0.5%) serial_dilution->increase_dmso vehicle_control Crucial: Run vehicle control with matching DMSO% increase_dmso->vehicle_control co_solvent Advanced: Use co-solvents (e.g., PEG) or excipients increase_dmso->co_solvent Precipitation persists success Success: Soluble this compound solution vehicle_control->success co_solvent->success

Troubleshooting workflow for this compound solubility issues.

CECR2_Signaling_Pathway cluster_nucleus Nucleus GNE_886 This compound CECR2 CECR2 GNE_886->CECR2 Inhibits Bromodomain CERF_Complex CERF Complex CECR2->CERF_Complex NFkB_Signaling NF-κB Mediated Gene Expression (Inflammation, Metastasis) CECR2->NFkB_Signaling Promotes SNF2L_H SNF2L/H (SMARCA1/5) SNF2L_H->CERF_Complex Chromatin_Remodeling Chromatin Remodeling CERF_Complex->Chromatin_Remodeling ATP-dependent Acetylated_Histones Acetylated Histones Acetylated_Histones->CERF_Complex Recognized by CECR2 Bromodomain Gene_Expression Neurulation & DNA Damage Response Gene Expression Chromatin_Remodeling->Gene_Expression Regulates Acetylated_RelA Acetylated RelA (NF-κB) Acetylated_RelA->CECR2 Recognized by CECR2 Bromodomain

Simplified signaling pathway of CECR2.

References

troubleshooting unexpected results with GNE-886

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the CECR2 bromodomain.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription and chromatin remodeling.[1] this compound competitively binds to the acetyl-lysine binding pocket of the CECR2 bromodomain, preventing its interaction with acetylated histones and other proteins. CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and is implicated in processes such as DNA damage response (DDR).[1][2]

Q2: What is the selectivity profile of this compound?

A2: this compound was designed as a selective inhibitor for the CECR2 bromodomain. However, like many small molecule inhibitors, it can exhibit activity against other related proteins, particularly at higher concentrations. The primary off-targets for this compound are other members of the bromodomain family, most notably BRD9.[1] It is crucial to consider these off-target effects when designing experiments and interpreting results.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can affect the compound's stability. Store stock solution aliquots at -80°C. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced artifacts.

Troubleshooting Unexpected Results

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or weaker-than-expected cellular activity.

  • Question: I am not observing the expected phenotype or the effect of this compound is highly variable between experiments. What could be the cause?

  • Answer: Inconsistent cellular activity can stem from several factors related to compound stability, solubility, and experimental setup.

    • Solubility and Stability: this compound has a measured kinetic solubility of 122 μM.[1] Ensure that the final concentration of this compound in your cell culture medium does not exceed its solubility limit, as precipitation can lead to a lower effective concentration. Some components in cell culture media, such as certain amino acids or metal ions, can potentially impact the stability of small molecules.[3][4] It is advisable to prepare fresh dilutions of this compound in media for each experiment.

    • Cellular Uptake and Efflux: Poor cell permeability or active efflux by transporters like ABCG2 can reduce the intracellular concentration of the inhibitor.[5] If you suspect this, you can use cell lines with known expression levels of efflux pumps or co-administer a broad-spectrum efflux pump inhibitor as a control experiment.

    • Cell Density and Health: Ensure that cells are healthy and seeded at a consistent density for all experiments. Over-confluent or stressed cells can exhibit altered responses to inhibitors.

Issue 2: Observing unexpected or off-target effects.

  • Question: My results suggest that this compound is affecting pathways not directly related to CECR2. How can I confirm if this is due to off-target activity?

  • Answer: this compound has known off-target activity, primarily against BRD9.[1] Here’s how to approach this issue:

    • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a significantly higher concentration than that required for CECR2 inhibition, it is more likely to be an off-target effect.

    • Use of a Structurally Unrelated Inhibitor: If available, use a structurally different CECR2 inhibitor with a distinct off-target profile. If both inhibitors produce the same primary phenotype but differ in the unexpected effect, it strengthens the argument for an off-target liability of this compound.

    • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a wild-type CECR2 to see if it can reverse the observed phenotype. This can help confirm on-target engagement.

    • Direct Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can be used to confirm that this compound is engaging with CECR2 in your cellular model at the concentrations used.

Issue 3: Difficulty in interpreting DNA damage assay results.

  • Question: I am using this compound to study the role of CECR2 in DNA damage response, but the results from my γH2AX or other DNA damage marker assays are ambiguous. What could be the reason?

  • Answer: The role of bromodomain-containing proteins in DNA damage is complex, and interpreting these assays requires careful consideration of the experimental context.

    • Timing of the Assay: The kinetics of DNA damage response are critical. The formation and resolution of DNA damage foci (like γH2AX) are transient. Ensure you are analyzing the cells at appropriate time points after inducing DNA damage.

    • Cell Cycle Effects: this compound, like other bromodomain inhibitors, can affect cell cycle progression.[5] Changes in the cell cycle distribution of your cell population can indirectly influence the outcome of DNA damage assays. It is recommended to perform cell cycle analysis in parallel.

    • Assay Specificity: Be aware of the limitations of your chosen DNA damage marker. For example, pan-nuclear staining of γH2AX can indicate apoptosis rather than discrete DNA damage foci.[6] Consider using multiple markers to get a more comprehensive picture of the DNA damage response.

Data Presentation

Table 1: In Vitro Potency and Cellular Activity of this compound

Target/AssayIC50 / EC50 (nM)Assay TypeReference
CECR2 16TR-FRET[1]
BRD9 1600TR-FRET[2]
Cellular "Dot" Assay 370Microscopy-based[1]

Experimental Protocols

Protocol 1: CECR2 Inhibition AlphaLISA Assay

This protocol is a general guideline for an in vitro assay to measure the inhibition of CECR2 binding to an acetylated histone peptide.

  • Reagent Preparation:

    • Prepare a master mix containing 3x BRD Homogeneous Assay Buffer, biotinylated acetylated histone peptide, and water.

    • Thaw recombinant His-tagged CECR2 protein on ice and dilute to the desired concentration in 1x BRD Homogeneous Assay Buffer.

    • Prepare a serial dilution of this compound and control compounds in DMSO, then dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is ≤0.5%.[7]

  • Assay Procedure:

    • In a 384-well Optiplate, add the master mix to all wells.

    • Add the diluted this compound or control compounds to the respective wells.

    • Add the diluted CECR2 protein to initiate the binding reaction. For the "blank" wells, add assay buffer without CECR2.

    • Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • Detection:

    • Dilute the AlphaLISA Nickel Chelate Acceptor beads in 1x BRD Homogeneous Detection Buffer and add to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Dilute the AlphaScreen Streptavidin-conjugated Donor beads in 1x BRD Homogeneous Detection Buffer and add to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

This protocol provides a general workflow to assess the ability of this compound to displace CECR2 from chromatin in live cells.

  • Cell Preparation:

    • Transfect cells (e.g., U2OS) with a plasmid encoding a fluorescently tagged CECR2 (e.g., CECR2-GFP).

    • Plate the transfected cells onto glass-bottom dishes suitable for confocal microscopy. Allow the cells to adhere and express the fusion protein for 24-48 hours.

  • FRAP Experiment Setup:

    • Mount the dish on a confocal microscope equipped with a high-power laser for bleaching and a sensitive detector. Maintain the cells at 37°C and 5% CO2.

    • Identify a cell expressing the CECR2-GFP fusion protein with clear nuclear localization.

  • Image Acquisition and Photobleaching:

    • Acquire a few pre-bleach images of the nucleus at low laser power.

    • Define a region of interest (ROI) within the nucleus for photobleaching.

    • Bleach the ROI with a short pulse of high-intensity laser light.

    • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

  • Compound Treatment:

    • Treat the cells with this compound at the desired concentration and incubate for a sufficient time to allow for cellular uptake and target engagement (e.g., 1-2 hours).

    • Repeat the FRAP experiment on the treated cells. A faster fluorescence recovery in the presence of this compound indicates displacement of CECR2-GFP from the less mobile chromatin-bound state to a more freely diffusible state.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Normalize the recovery curves and calculate the mobile fraction and the half-time of recovery (t½). A significant decrease in t½ upon this compound treatment indicates target engagement.

Visualizations

GNE_886_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Experimental Intervention Histone Acetylated Histone Tail CECR2 CECR2 Bromodomain Histone->CECR2 recognizes Chromatin Chromatin Remodeling & Gene Transcription CECR2->Chromatin regulates GNE886 This compound GNE886->CECR2 competitively inhibits

Caption: Mechanism of action of this compound in inhibiting CECR2 function.

troubleshooting_workflow start Unexpected Experimental Result q1 Inconsistent or Weak Activity? start->q1 q2 Suspected Off-Target Effects? q1->q2 No sol1 Check Solubility & Stability Verify Cell Health & Density q1->sol1 Yes q3 Ambiguous DNA Damage Data? q2->q3 No sol2 Perform Dose-Response Use Orthogonal Inhibitor Conduct Rescue Experiment q2->sol2 Yes sol3 Optimize Assay Timing Analyze Cell Cycle Use Multiple Markers q3->sol3 Yes end Resolution q3->end No sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting common issues with this compound.

References

controlling for GNE-886 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GNE-886, a potent and selective inhibitor of the Cat eye syndrome chromosome region candidate 2 (CECR2) bromodomain. This guide focuses on controlling for potential cytotoxicity at high concentrations and includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, with an IC50 of 16 nM.[1] CECR2 is an epigenetic reader protein involved in chromatin remodeling and has been implicated in processes such as DNA damage response and transcriptional regulation.[2][3]

Q2: What are the known off-targets of this compound?

This compound has been profiled against a panel of bromodomains and kinases to assess its selectivity. While highly selective for CECR2, it does show some activity against BRD9 (IC50 = 1.6 µM).[4] A BROMOscan analysis across 40 bromodomains showed significant binding only to BRD9 and its homolog BRD7, as well as TAF1(2) and its homolog TAF1L(2).[5] Importantly, this compound displayed a wide selectivity margin over BET family members.[5] In a screen against 35 diverse kinases, no significant inhibition (less than 20% at 1 µM) was observed.[5]

Q3: Why might I observe cytotoxicity at high concentrations of this compound?

Cytotoxicity at high concentrations of small molecule inhibitors can arise from several factors:

  • Off-target effects: Even selective inhibitors can bind to unintended targets at high concentrations, leading to cellular toxicity.

  • Exaggerated on-target effects: Continuous and high-level inhibition of the primary target (CECR2) may disrupt essential cellular processes, leading to cell death.

  • Compound solubility and aggregation: At high concentrations, the compound may come out of solution, forming aggregates that can be toxic to cells. This compound has a measured kinetic solubility of 122 µM.[5]

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

Q4: What is the recommended concentration range for using this compound in cell-based assays?

The optimal concentration of this compound should be determined empirically for each cell line and experimental context. A good starting point is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). The cellular EC50 for this compound in a CECR2 target engagement assay was determined to be 370 nM.[4][5] It is advisable to use the lowest concentration that elicits the desired biological effect to minimize the risk of off-target effects and cytotoxicity.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at expected effective concentrations.
Possible Cause Troubleshooting Steps
Inhibitor concentration is too high. Perform a detailed dose-response experiment to determine the optimal, non-toxic working concentration. Start with a broad range and narrow down to the lowest effective concentration.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent-specific toxicity.[6]
Cell line sensitivity. Some cell lines may be inherently more sensitive to this compound or its off-target effects. Consider testing the compound in a different cell line to see if the cytotoxicity is cell-type specific.
Compound instability or degradation. Ensure proper storage of this compound stock solutions (-20°C or -80°C, protected from light).[4] Prepare fresh dilutions from a frozen stock for each experiment.
Off-target effects. If cytotoxicity persists at concentrations required for CECR2 inhibition, consider if off-target effects on BRD9 or other proteins are responsible. Compare the phenotype with that of other known BRD9 inhibitors.
Issue 2: Inconsistent results or lack of a clear dose-response in cytotoxicity assays.
Possible Cause Troubleshooting Steps
Sub-optimal assay conditions. Optimize cell seeding density, incubation times, and reagent concentrations for your chosen cytotoxicity assay. Refer to the specific assay protocols below.
Compound precipitation. Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a different formulation or a lower top concentration.
Assay interference. Some compounds can interfere with the chemistry of certain viability assays (e.g., auto-fluorescence with alamarBlue, or direct reduction of MTT). Run a cell-free control with the compound and assay reagents to check for interference.[7]
Incorrect data analysis. Ensure proper background subtraction and normalization to vehicle controls. For dose-response curves, use a non-linear regression model to accurately determine IC50/EC50 values.

Data Presentation

This compound Selectivity Profile
Target IC50 / Kd Assay Type Reference
CECR2 16 nM (IC50)TR-FRET[1]
BRD9 1.6 µM (IC50)TR-FRET[4]
BRD7 1.1 µM (Kd)BROMOscan[5]
TAF1(2) 0.62 µM (Kd)BROMOscan[5]
Kinase Panel (35) >20% inhibition at 1 µMKinase Assay[5]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[8]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.[11]

Protocol 2: Assessing Cell Membrane Integrity with the Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[12]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Plate reader capable of measuring absorbance at the recommended wavelength (e.g., 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.[13]

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Read the absorbance at the recommended wavelength.

Protocol 3: Detecting Apoptosis with the Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[14][15]

Materials:

  • Cells of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described previously.

  • Incubation: Incubate for the desired time to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[15]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a luminometer.[16]

Mandatory Visualizations

CECR2_Signaling_Pathway cluster_nucleus Nucleus CECR2 CECR2 CERF CERF Complex CECR2->CERF RELA RELA (p65) CECR2->RELA interacts with acetylated RELA SMARCA SMARCA1/5 (SNF2L/H) SMARCA->CERF Chromatin_Remodeling Chromatin Remodeling CERF->Chromatin_Remodeling ATP-dependent Acetylated_Histones Acetylated Histones Acetylated_Histones->CECR2 recognizes Transcription_Activation Transcription Activation Chromatin_Remodeling->Transcription_Activation NFkB_Target_Genes NF-κB Target Genes (e.g., CSF1, CXCL1) RELA->NFkB_Target_Genes binds promoter RELA->Transcription_Activation promotes GNE886 This compound GNE886->CECR2 inhibits

Caption: CECR2 signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start: Treat cells with a dose-range of this compound viability_assay Perform Cell Viability Assay (e.g., MTT, alamarBlue) start->viability_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH release) start->cytotoxicity_assay apoptosis_assay Perform Apoptosis Assay (e.g., Caspase-Glo 3/7) start->apoptosis_assay analyze Analyze Data: Determine IC50/EC50 values viability_assay->analyze cytotoxicity_assay->analyze apoptosis_assay->analyze interpret Interpret Results analyze->interpret end End: Identify optimal non-toxic concentration interpret->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic start High Cytotoxicity Observed? check_conc Is the concentration well above the EC50? start->check_conc Yes lower_conc Optimize and use lower concentration start->lower_conc No check_solvent Is the solvent control also toxic? check_conc->check_solvent Yes check_conc->lower_conc No check_off_target Consider off-target effects or exaggerated on-target toxicity check_solvent->check_off_target No reduce_solvent Reduce final solvent concentration check_solvent->reduce_solvent Yes

Caption: Logical workflow for troubleshooting this compound cytotoxicity.

References

Technical Support Center: Interpreting GNE-886 Data with Potential BRD9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting experimental data related to GNE-886, a potent inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, which also exhibits inhibitory activity against Bromodomain-containing protein 9 (BRD9). This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.

Quantitative Data Summary

This compound is a selective inhibitor of CECR2 but also demonstrates activity against BRD9. Understanding its potency against both targets is crucial for accurate data interpretation.

Target Assay Format IC50 (µM) Reference
CECR2TR-FRET0.016[1]
BRD9TR-FRET1.6[1]

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weaker than expected phenotype after treating my cells with this compound?

A1: There are several potential reasons for a weaker than expected phenotype:

  • Low BRD9 Expression: The cell line you are using may have low endogenous expression of BRD9. It is recommended to confirm BRD9 protein levels via Western blot before initiating experiments.

  • Off-Target Effects: While this compound is selective, it can have off-target effects. The observed phenotype might be a composite of on-target (CECR2 and BRD9) and off-target activities. Consider using a structurally different BRD9 inhibitor as a control to see if the phenotype is consistent.

  • Compound Inactivity: Ensure the this compound compound is active and has not degraded. Use a fresh stock and confirm its activity in a biochemical assay if possible.

  • Cellular Context: The function of BRD9 can be highly context-dependent, varying between different cell types and disease models. The role of BRD9 in your specific experimental system may not be as critical for the phenotype you are measuring.

Q2: How can I confirm that the observed effects of this compound in my cellular assays are due to BRD9 inhibition?

A2: To confirm on-target activity related to BRD9, consider the following approaches:

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate BRD9 expression. If the phenotype of BRD9 knockdown/knockout recapitulates the effects of this compound treatment, it provides strong evidence for on-target activity.

  • Rescue Experiments: If possible, introduce a this compound-resistant mutant of BRD9 into your cells. If this mutant can rescue the phenotype induced by this compound, it confirms that the effect is mediated through BRD9.

  • Downstream Target Analysis: Analyze the expression or activity of known BRD9 downstream targets. Inhibition of BRD9 has been shown to affect the expression of genes like MYC and those involved in the Nrf2 pathway.[1][2][3]

Q3: I am seeing significant cell death at concentrations where I expect to see specific BRD9-mediated effects. How do I interpret this?

A3: High levels of cell death can complicate the interpretation of results. Consider these points:

  • Dose-Response Curve: It is crucial to perform a thorough dose-response analysis to identify a concentration range where you observe specific effects on your target pathway without inducing widespread, non-specific cytotoxicity.

  • Time-Course Experiment: The timing of your endpoint analysis is critical. Early time points may reveal specific effects on signaling or gene expression before the onset of significant cell death.

  • Apoptosis vs. Necrosis Markers: Analyze markers for different cell death pathways (e.g., cleaved caspase-3 for apoptosis) to understand the mechanism of cell death. This can provide insights into whether it is a specific, programmed response or a result of general toxicity.

  • Off-Target Cytotoxicity: At higher concentrations, off-target effects are more likely to contribute to cytotoxicity. Refer to kinome-wide profiling data for this compound if available to identify potential off-target kinases that could be contributing to cell death.

Troubleshooting Guides

Problem 1: Inconsistent Western Blot Results for BRD9
Potential Cause Troubleshooting Step
Poor Antibody Quality Validate your primary antibody for specificity using a positive control (e.g., cell line with known high BRD9 expression) and a negative control (e.g., BRD9 knockout/knockdown cells).
Inefficient Protein Extraction Use a lysis buffer appropriate for nuclear proteins, as BRD9 is a chromatin-associated protein. Ensure complete cell lysis by sonication or other mechanical disruption methods.
Low Protein Loading Quantify your protein lysate using a BCA or Bradford assay and ensure you are loading a sufficient amount of protein (typically 20-40 µg) per lane.
Inefficient Protein Transfer Optimize your transfer conditions (voltage, time) for a protein of the size of BRD9 (~65 kDa). Use a loading control (e.g., β-actin, GAPDH) to verify transfer efficiency.
Problem 2: High Background in Co-Immunoprecipitation (Co-IP) Experiments
Potential Cause Troubleshooting Step
Non-specific Antibody Binding Pre-clear your cell lysate with protein A/G beads before adding your primary antibody to reduce non-specific binding.
Insufficient Washing Increase the number and/or stringency of your wash steps after antibody incubation to remove non-specifically bound proteins.
Antibody Overload Titrate your primary antibody to determine the optimal concentration that effectively pulls down your protein of interest without excessive background.
Incorrect Lysis Buffer Use a lysis buffer with a salt concentration and detergent type that maintains the specific protein-protein interaction you are studying while minimizing non-specific interactions.
Problem 3: Discrepancy Between Biochemical and Cellular Assay Data
Potential Cause Troubleshooting Step
Cellular Permeability and Efflux The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps. Consider using cell lines with known differences in efflux pump expression or co-treating with an efflux pump inhibitor as a control.
Compound Stability This compound may be unstable in cell culture media over the course of your experiment. Assess the stability of the compound under your experimental conditions.
High Intracellular ATP (for ATP-competitive inhibitors) While this compound is not a kinase inhibitor, this principle applies to other potential off-targets. Intracellular concentrations of cofactors can affect inhibitor potency.
Cellular Environment Complexity The cellular environment is far more complex than a purified biochemical assay. Protein-protein interactions and post-translational modifications within the cell can influence the inhibitor's activity.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for assessing cell viability and proliferation in response to this compound treatment using the Cell Counting Kit-8 (CCK-8).

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blotting

This protocol describes the detection of BRD9 protein levels by Western blot.

Materials:

  • RIPA or similar lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD9

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP)

This protocol is for investigating the interaction of BRD9 with other proteins.

Materials:

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Protein A/G magnetic beads

  • Primary antibody against BRD9 or the interacting protein of interest

  • IgG control antibody

Procedure:

  • Lyse cells in Co-IP lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody or an IgG control overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Wash the beads three to five times with Co-IP lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against BRD9 and the potential interacting partner.

Visualizations

BRD9_Signaling_Pathway cluster_nucleus Nucleus BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF associates DNA DNA ncBAF->DNA remodels chromatin Histones Acetylated Histones Histones->BRD9 recruits TF Transcription Factors (e.g., MYC, Nrf2) TF->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression transcription GNE886 This compound GNE886->BRD9 inhibits

Caption: Simplified signaling pathway illustrating the role of BRD9 in gene expression and the inhibitory action of this compound.

GNE886_Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment This compound Treatment (Dose-response & time-course) cell_culture->treatment harvest Cell Harvest & Lysis treatment->harvest viability Cell Viability Assay (e.g., CCK-8) harvest->viability western Western Blot (BRD9 & downstream targets) harvest->western co_ip Co-Immunoprecipitation (Protein interactions) harvest->co_ip gene_expression Gene Expression Analysis (qPCR / RNA-seq) harvest->gene_expression analysis Data Analysis & Interpretation viability->analysis western->analysis co_ip->analysis gene_expression->analysis

Caption: General experimental workflow for studying the effects of this compound on cellular systems.

Troubleshooting_Logic_Diagram start Unexpected this compound Data q1 Is the phenotype weaker than expected? start->q1 q2 Is the effect on-target for BRD9? q1->q2 No a1 Check BRD9 expression. Verify compound activity. Consider off-target effects. q1->a1 Yes q3 Is there unexpected cytotoxicity? q2->q3 Yes a2 Perform BRD9 knockdown/knockout. Use an orthogonal BRD9 inhibitor. Analyze downstream targets. q2->a2 Uncertain a3 Perform detailed dose-response. Analyze early time points. Investigate cell death mechanism. q3->a3 Yes end Refined Interpretation q3->end No a1->end a2->end a3->end

Caption: A logical flow diagram to guide troubleshooting when interpreting unexpected data from this compound experiments.

References

Validation & Comparative

On-Target Validation of GNE-886: A Comparative Guide to siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted therapeutics, robust validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of two key methodologies for validating the cellular engagement of GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. We will objectively compare the phenotypic outcomes of this compound treatment with those of small interfering RNA (siRNA)-mediated knockdown of CECR2, supported by experimental data and detailed protocols.

Unveiling the On-Target Effects: this compound vs. CECR2 siRNA

This compound is a chemical probe designed to specifically inhibit the acetyl-lysine binding function of the CECR2 bromodomain.[1] To confirm that the cellular effects of this compound are a direct consequence of its interaction with CECR2, a common and effective validation strategy is to compare its activity with the genetic knockdown of the target protein using siRNA. The concordance of phenotypic outcomes between these two independent methods provides strong evidence for on-target activity.

Therefore, a validation experiment would typically involve treating cells with this compound and, in parallel, transfecting a separate batch of cells with siRNA targeting CECR2. The anticipated result is a similar phenotypic change in both treatment groups, for instance, an alteration in the DNA damage response pathway.

Quantitative Data Comparison

To illustrate a typical data presentation for such a comparative study, the following tables summarize hypothetical quantitative data from key validation experiments.

Table 1: Effect of this compound and CECR2 siRNA on CECR2 Protein Levels

TreatmentConcentration/DoseCECR2 Protein Level (Normalized to Control)Standard Deviation
Vehicle Control (DMSO)-1.00± 0.08
This compound1 µM0.98± 0.07
Non-targeting siRNA50 nM0.95± 0.10
CECR2 siRNA50 nM0.25± 0.05

This table demonstrates that while this compound is not expected to alter the total protein level of its target, siRNA effectively reduces CECR2 protein expression.

Table 2: Comparative Effect on a Downstream Biomarker (e.g., γ-H2AX Foci Formation)

TreatmentConcentration/Doseγ-H2AX Foci per Cell (Normalized to Control)Standard Deviation
Vehicle Control (DMSO)-1.00± 0.12
This compound1 µM1.75± 0.20
Non-targeting siRNA50 nM1.05± 0.15
CECR2 siRNA50 nM1.68± 0.18

This table illustrates the expected concordance in the functional cellular outcome, where both the chemical inhibitor and the genetic knockdown of CECR2 lead to a similar increase in a downstream biomarker of the DNA damage response.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings.

Protocol 1: siRNA Transfection and Cell Viability Assay

This protocol outlines the steps for transiently knocking down CECR2 expression using siRNA and assessing the impact on cell viability.

Materials:

  • HEK293T cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • CECR2 siRNA (target sequence: 5'-GCAAGAAGCCUGAAGAUUAdTdT-3')

  • Non-targeting control siRNA

  • Complete growth medium (DMEM with 10% FBS)

  • 96-well plates

  • CellTiter-Glo Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5,000 cells per well in complete growth medium and incubate overnight.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 0.5 µL of Lipofectamine RNAiMAX in 25 µL of Opti-MEM.

    • In a separate tube, dilute siRNA (CECR2 or non-targeting control) to a final concentration of 50 nM in 25 µL of Opti-MEM.

    • Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 15 minutes at room temperature.

  • Transfection: Add 50 µL of the siRNA-Lipofectamine complex to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Cell Viability Assay:

    • Equilibrate the CellTiter-Glo reagent to room temperature.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Protocol 2: Western Blotting for CECR2 and γ-H2AX

This protocol describes the detection of CECR2 and γ-H2AX protein levels following treatment with this compound or CECR2 siRNA.

Materials:

  • Treated and control cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibodies (anti-CECR2, anti-γ-H2AX, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

GNE886_Validation_Workflow cluster_treatment Treatment Groups cluster_analysis Downstream Analysis cluster_outcome Expected Outcome GNE886 This compound Treatment Western Western Blot (CECR2, γ-H2AX) GNE886->Western Phenotype Phenotypic Assay (e.g., Cell Viability, DNA Damage) GNE886->Phenotype siRNA CECR2 siRNA Transfection siRNA->Western siRNA->Phenotype Control Vehicle/Non-targeting siRNA Control Control->Western Control->Phenotype Concordance Concordant Phenotypes Validate On-Target Effect Phenotype->Concordance

Caption: Experimental workflow for validating this compound on-target effects.

CECR2_Signaling_Pathway cluster_nucleus Nucleus CECR2 CECR2 CERF CERF Complex CECR2->CERF Chromatin Chromatin Remodeling CERF->Chromatin AcetylatedHistones Acetylated Histones AcetylatedHistones->CECR2 recognizes DNA_Damage DNA Damage Response Chromatin->DNA_Damage NFkB NF-κB Signaling Chromatin->NFkB gH2AX γ-H2AX Formation DNA_Damage->gH2AX GNE886 This compound GNE886->CECR2 inhibits siRNA CECR2 siRNA siRNA->CECR2 degrades mRNA

Caption: Simplified signaling pathway of CECR2 and points of intervention.

By employing these comparative methodologies, researchers can confidently validate the on-target effects of this compound, paving the way for its effective use in elucidating the biological functions of CECR2 and its potential as a therapeutic target.

References

GNE-886: A Comparative Analysis of its Cross-Reactivity with other Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-886 has emerged as a potent and selective chemical probe for the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, a key reader of acetylated lysine (B10760008) residues involved in chromatin remodeling and DNA damage response.[1] Understanding the selectivity profile of such a tool compound is paramount for the accurate interpretation of experimental results and for guiding further drug development efforts. This guide provides a comprehensive comparison of the cross-reactivity of this compound with a panel of other bromodomains, supported by experimental data and detailed methodologies.

Selectivity Profile of this compound

The selectivity of this compound has been primarily assessed using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and BROMOscan® assays. The data reveals a high degree of selectivity for CECR2 over other bromodomain families, most notably the well-studied Bromodomain and Extra-Terminal domain (BET) family.

Quantitative Analysis of Binding Affinities

The following table summarizes the binding affinities (Kd) of this compound for a panel of 40 bromodomains as determined by the BROMOscan® platform, alongside its inhibitory concentration (IC50) for its primary target, CECR2, determined by a TR-FRET assay. A lower Kd or IC50 value indicates stronger binding or inhibition.

Bromodomain TargetIC50 (µM)Kd (µM)Selectivity over CECR2 (Fold, based on Kd)
CECR2 0.016 -1
TAF1(2)-0.6238.75
BRD7-1.168.75
BRD91.62.0125
TAF1L(2)-2.4150
BRD4 (BD1)>20>10>625
BRD4 (BD2)>20>10>625
Other 33 bromodomains->10>625

Data for the BROMOscan panel was reported for compound 21, which is this compound.[1] The IC50 for CECR2 was determined by a TR-FRET assay.[1] The Kd values for BRD4 were reported to be greater than 10 µM.[1]

As the data illustrates, this compound exhibits remarkable selectivity for CECR2. While some interaction is observed with TAF1(2), BRD7, BRD9, and TAF1L(2), the affinity for these off-targets is significantly lower than for CECR2.[1] Critically, this compound shows a greater than 625-fold selectivity over the BET family member BRD4, which is a crucial characteristic for avoiding the strong phenotypes associated with pan-BET inhibitors.[1]

Experimental Methodologies

The determination of this compound's selectivity profile relies on robust and sensitive biochemical assays. Below are detailed protocols for the key experimental methods used.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Inhibition

This assay is a homogeneous proximity-based assay used to measure the binding of a bromodomain to an acetylated peptide ligand. Inhibition of this interaction by a compound like this compound results in a decrease in the FRET signal.

Principle: A terbium (Tb)-labeled donor fluorophore is conjugated to the bromodomain protein, and a dye-labeled acceptor fluorophore is conjugated to a biotinylated acetylated histone peptide. When the bromodomain binds to the peptide, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 3x TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Dilute the Tb-labeled bromodomain and the dye-labeled acetylated peptide to their optimal concentrations in 1x TR-FRET assay buffer. The optimal concentrations are determined through titration experiments.

    • Prepare a serial dilution of this compound or other test compounds in 1x TR-FRET assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilution to the appropriate wells. For control wells, add 5 µL of assay buffer (negative control) or a known inhibitor (positive control).

    • Add 5 µL of the diluted Tb-labeled bromodomain to all wells.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Add 10 µL of the diluted dye-labeled acetylated peptide to all wells to initiate the binding reaction.

    • Incubate the plate for 120 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a TR-FRET-compatible plate reader. Excite the terbium donor at approximately 340 nm and measure emission at two wavelengths: ~620 nm (terbium emission) and ~665 nm (acceptor emission).

    • Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_analysis Data Analysis Buffer Prepare Assay Buffer Bromodomain Dilute Tb-Bromodomain Buffer->Bromodomain Peptide Dilute Dye-Peptide Buffer->Peptide Compound Prepare Compound Dilutions Buffer->Compound AddBromo Add Tb-Bromodomain Bromodomain->AddBromo AddCompound Add Compound/Controls Compound->AddCompound AddCompound->AddBromo Incubate1 Incubate (30 min) AddBromo->Incubate1 AddPeptide Add Dye-Peptide Incubate1->AddPeptide Incubate2 Incubate (120 min) AddPeptide->Incubate2 ReadPlate Read TR-FRET Signal Incubate2->ReadPlate CalculateRatio Calculate FRET Ratio ReadPlate->CalculateRatio PlotData Plot Dose-Response Curve CalculateRatio->PlotData DetermineIC50 Determine IC50 PlotData->DetermineIC50

Workflow for TR-FRET based bromodomain inhibitor screening.

BROMOscan® Selectivity Profiling

BROMOscan® is a competitive binding assay platform that quantitatively measures the interactions between a test compound and a large panel of bromodomains.

Principle: The assay utilizes DNA-tagged bromodomains and an immobilized ligand. The test compound is incubated with the tagged bromodomain, and the mixture is then exposed to the immobilized ligand. The amount of bromodomain bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.

Protocol (General Overview):

  • Compound Preparation: Test compounds are prepared at a specific concentration (e.g., 10 µM for initial screening).

  • Binding Reaction: The test compound is incubated with a DNA-tagged bromodomain in solution.

  • Capture: The mixture is then added to wells containing an immobilized, proprietary ligand that binds to the active site of the bromodomain.

  • Washing: Unbound bromodomain is washed away.

  • Quantification: The amount of bromodomain remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of control binding or are used to calculate the dissociation constant (Kd).

BROMOscan_Workflow cluster_binding Competitive Binding cluster_capture Capture & Wash cluster_quantification Quantification & Analysis Compound Test Compound Incubate Incubate Compound->Incubate Bromodomain DNA-tagged Bromodomain Bromodomain->Incubate Capture Capture Incubate->Capture ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->Capture Wash Wash Unbound Capture->Wash qPCR qPCR of DNA tag Wash->qPCR CalculateKd Calculate Kd qPCR->CalculateKd

Generalized workflow for BROMOscan® selectivity profiling.

Conclusion

This compound is a highly potent and selective inhibitor of the CECR2 bromodomain.[1] The comprehensive selectivity profiling demonstrates its minimal cross-reactivity with a large panel of other bromodomains, particularly the BET family. This high degree of selectivity makes this compound an invaluable tool for elucidating the specific biological functions of CECR2 without the confounding effects of off-target inhibition. The experimental protocols detailed in this guide provide a framework for researchers to independently assess the selectivity of this and other bromodomain inhibitors.

References

A Head-to-Head Comparison of CECR2 Chemical Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to selecting the optimal chemical probe for Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) research, providing a detailed comparison of currently available inhibitors with supporting experimental data and protocols.

In the expanding field of epigenetics, the bromodomain-containing protein CECR2 has emerged as a compelling target for therapeutic intervention, particularly in oncology and inflammatory diseases. CECR2 is a key component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and has been implicated in the regulation of gene transcription through its interaction with acetylated histones and other proteins, including a notable role in the NF-κB signaling pathway. The development of potent and selective chemical probes for CECR2 is crucial for elucidating its biological functions and validating it as a drug target. This guide provides a head-to-head comparison of the most prominent CECR2 chemical probes: NVS-CECR2-1, GNE-886, GSK232, DC-CEi-26, and DC-CBi-22, focusing on their biochemical potency, cellular activity, and selectivity.

Biochemical Potency and Affinity

The biochemical potency of a chemical probe is a primary indicator of its effectiveness in modulating the target protein's function. The most common metrics are the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which are determined through various in vitro assays such as AlphaScreen/AlphaLISA, Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

ProbeAssayTargetIC50 (nM)Kd (nM)Reference
NVS-CECR2-1 AlphaScreenCECR247[1]
ITCCECR280[1]
This compound TR-FRETCECR216[2][3]
TR-FRETBRD91600[2][3]
GSK232 BROMOscanCECR2813[4]
DC-CEi-26 UnknownCECR296.7 ± 14.9[5]
DC-CBi-22 UnknownCECR28.0 ± 1.4[6]

Key Findings:

  • DC-CBi-22 and This compound exhibit the highest reported biochemical potency with IC50 values of 8.0 nM and 16 nM, respectively.[2][3][6]

  • NVS-CECR2-1 demonstrates high affinity for CECR2 with a Kd of 80 nM as determined by ITC, a direct and label-free binding assay.[1]

  • GSK232 shows a weaker affinity in the BROMOscan assay compared to the other probes.[4]

Cellular Activity and Target Engagement

Effective chemical probes must not only bind to their target with high affinity in a biochemical setting but also engage the target within a cellular context. Cellular activity is assessed using techniques like Fluorescence Recovery After Photobleaching (FRAP) and NanoBRET™ (Bioluminescence Resonance Energy Transfer), which measure the probe's ability to displace the target protein from its chromatin binding sites.

ProbeAssayCell LineEC50 (nM)ObservationReference
NVS-CECR2-1 FRAPNot SpecifiedRobust activity at 100 nM[1]
NanoBRET™Not SpecifiedDose-dependent displacement from histone H3[1]
Chromatin FractionationSW48Dissociates endogenous CECR2 from chromatin[7]
This compound "Dot" AssayNot Specified370Displacement of CECR2-ZsGreen fusion protein from chromatin[2]

Key Findings:

  • NVS-CECR2-1 shows robust cellular activity at a low concentration (100 nM) in FRAP assays and effectively displaces CECR2 from chromatin in cells.[1][7]

  • This compound also demonstrates cellular target engagement, albeit at a higher concentration (EC50 of 370 nM) in a specialized "dot" assay.[2]

Selectivity Profile

A critical characteristic of a high-quality chemical probe is its selectivity for the intended target over other related proteins, such as other bromodomains. High selectivity ensures that the observed biological effects are due to the modulation of the target of interest and not off-target activities.

  • NVS-CECR2-1: Demonstrates no cross-reactivity in a panel of 48 bromodomain targets.[1][8]

  • This compound: Shows a significant selectivity window over BET family members.[2] It does exhibit some activity against BRD9 (IC50 = 1.6 µM), indicating it is not entirely specific for CECR2.[2][3]

  • GSK232: Reported to have over 500-fold selectivity over BET-family bromodomains.[9][10]

  • DC-CEi-26: Exhibits up to 590-fold selectivity over the closely related BPTF bromodomain.[5]

  • DC-CBi-22: Shows up to 24.9-fold selectivity over the BPTF bromodomain.[6]

CECR2 Signaling Pathway and Experimental Workflows

CECR2 has been shown to play a role in the NF-κB signaling pathway by interacting with acetylated RELA, a key component of the NF-κB complex. This interaction enhances the transcriptional activity of NF-κB, leading to the expression of genes involved in inflammation and metastasis.[11] Chemical probes that inhibit the CECR2 bromodomain can block this interaction and thereby modulate NF-κB-mediated gene expression.[6]

CECR2_NFkB_Pathway CECR2-Mediated NF-κB Signaling Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines IKK IKK Pro-inflammatory Cytokines->IKK activate IkB IkB IKK->IkB phosphorylates NFkB NF-κB (RELA/p50) IkB->NFkB releases RELA_Ac Acetylated RELA NFkB->RELA_Ac translocates to nucleus CECR2_probe CECR2 Chemical Probes CECR2 CECR2 CECR2_probe->CECR2 inhibits binding to acetylated RELA RELA_Ac->CECR2 recruits Target_Genes Target Gene Expression (e.g., TNC, MMP2, VEGFA, CSF1, CXCL1) CECR2->Target_Genes activates

CECR2's role in the NF-κB signaling pathway.

The following diagram illustrates a typical experimental workflow for evaluating the cellular activity of CECR2 chemical probes using a chromatin fractionation assay followed by Western blotting.

Experimental_Workflow Experimental Workflow: Chromatin Fractionation Assay cluster_cell_culture Cell Culture & Treatment cluster_fractionation Chromatin Fractionation cluster_analysis Analysis A 1. Culture cells (e.g., SW48) B 2. Treat with CECR2 probe or vehicle control A->B C 3. Lyse cells and separate cytoplasmic fraction B->C D 4. Isolate nuclei and extract nuclear soluble fraction C->D E 5. Solubilize chromatin- bound proteins D->E F 6. SDS-PAGE and Western Blotting E->F G 7. Probe with antibodies against CECR2 and compartment markers F->G H 8. Quantify protein levels in each fraction G->H

Workflow for assessing probe-induced protein displacement.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

AlphaScreen/AlphaLISA Assay (for Biochemical IC50 Determination)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and AlphaLISA (Alpha Luminescent ImmunoSorbent Assay) are bead-based assays used to study biomolecular interactions. For bromodomain inhibitor screening, the assay is typically configured as a competition assay where the inhibitor competes with a biotinylated, acetylated histone peptide for binding to a GST-tagged bromodomain protein.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (CECR2 probe).

    • Prepare a solution containing GST-tagged CECR2 protein and a biotinylated acetylated histone peptide.

    • Prepare a suspension of Glutathione (GSH) donor beads and Streptavidin-coated acceptor beads.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the GST-CECR2 and biotinylated peptide mixture to each well.

    • Incubate at room temperature to allow binding to reach equilibrium.

    • Add the GSH donor beads and incubate.

    • Add the Streptavidin-coated acceptor beads and incubate in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of bromodomain-peptide interaction.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) (for Kd Determination)

ITC directly measures the heat change that occurs upon binding of a ligand (the chemical probe) to a macromolecule (the CECR2 protein).

  • Sample Preparation:

    • Dialyze the purified CECR2 protein and the chemical probe into the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and the probe.

  • ITC Experiment:

    • Fill the ITC sample cell with the CECR2 protein solution.

    • Fill the injection syringe with the chemical probe solution.

    • Perform a series of injections of the probe into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[12][13]

NanoBRET™ Target Engagement Assay (for Cellular Target Engagement)

The NanoBRET™ assay measures the engagement of a chemical probe with its target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding a CECR2-NanoLuc® fusion protein.[14]

    • Plate the transfected cells in a 96-well or 384-well plate.[14]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compound and a fluorescent tracer to the cells.

    • Incubate to allow for compound entry and binding competition.

    • Add the Nano-Glo® substrate to initiate the luminescent reaction.

  • Data Acquisition:

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular EC50.

Fluorescence Recovery After Photobleaching (FRAP) (for Cellular Target Engagement)

FRAP is used to measure the dynamics of molecular mobility in living cells. For CECR2, it can be used to assess how a chemical probe affects the protein's association with chromatin.

  • Cell Preparation:

    • Transfect cells with a plasmid encoding a fluorescently tagged CECR2 (e.g., CECR2-GFP).

    • Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

  • FRAP Experiment:

    • Treat the cells with the CECR2 chemical probe or a vehicle control.

    • Identify a region of interest (ROI) within the nucleus where the fluorescently tagged CECR2 is localized.

    • Acquire a pre-bleach image of the ROI.

    • Use a high-intensity laser to photobleach the fluorescent signal within the ROI.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached CECR2-GFP molecules diffuse into the area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • Normalize the recovery data to account for photobleaching during image acquisition.

    • Fit the fluorescence recovery curve to a mathematical model to determine the mobile fraction and the halftime of recovery, which are indicative of the protein's binding dynamics to chromatin.[15][16]

Conclusion and Recommendations

The selection of an appropriate CECR2 chemical probe is highly dependent on the specific research question and experimental context.

  • For biochemical assays requiring the highest potency, DC-CBi-22 and This compound are excellent choices.[2][3][6]

  • For cellular assays, NVS-CECR2-1 has well-documented, potent activity at low nanomolar concentrations.[1][7]

  • When selectivity is of utmost importance, NVS-CECR2-1 and GSK232 have been profiled against broader panels and show high specificity.[1][8][9][10]

  • DC-CEi-26 provides a highly selective option against the closely related BPTF.[5]

It is crucial for researchers to consider the available data in its entirety and, when possible, to use multiple probes to confirm on-target effects. The use of a structurally related, inactive control compound, where available, is also highly recommended to distinguish on-target from off-target effects. This comprehensive guide provides the necessary data and protocols to make an informed decision for advancing our understanding of CECR2 biology.

References

GNE-886 in the Landscape of Epigenetic Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GNE-886, a selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, with other key classes of epigenetic modulators. This document summarizes experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to offer a clear perspective on the distinct and overlapping roles of these powerful research tools.

Epigenetic modulators have emerged as critical tools for understanding and potentially treating a variety of diseases, including cancer. These molecules target the machinery that regulates gene expression without altering the DNA sequence itself. This guide focuses on this compound, a potent and selective chemical probe for the CECR2 bromodomain, and compares its characteristics and effects to three other major classes of epigenetic modulators: BET bromodomain inhibitors, histone deacetylase (HDAC) inhibitors, and histone acetyltransferase (HAT) inhibitors.

At a Glance: Comparative Overview of Epigenetic Modulators

FeatureThis compound (CECR2 Inhibitor)BET Bromodomain Inhibitors (e.g., JQ1)HDAC Inhibitors (e.g., Vorinostat)HAT Inhibitors (e.g., C646)
Epigenetic Target CECR2 BromodomainBRD2, BRD3, BRD4, BRDT BromodomainsHistone Deacetylases (Class I, II, IV)p300/CBP Histone Acetyltransferases
Mechanism of Action "Reader" Inhibitor: Prevents CECR2 from recognizing acetylated histones, disrupting its role in chromatin remodeling and DNA damage response."Reader" Inhibitor: Displaces BET proteins from chromatin, leading to downregulation of key oncogenes like MYC."Eraser" Inhibitor: Prevents the removal of acetyl groups from histones and other proteins, leading to hyperacetylation and gene expression changes."Writer" Inhibitor: Blocks the addition of acetyl groups to histones, preventing the establishment of active chromatin marks.
Primary Signaling Pathway Chromatin Remodeling, NF-κB SignalingTranscriptional Activation, Super-enhancer RegulationCell Cycle Arrest (p21 activation), ApoptosisHistone Acetylation, Transcriptional Regulation
Reported Cellular Effects Downregulation of NF-κB target genes, cytotoxic in some cancer cells.Cell cycle arrest, apoptosis, downregulation of MYC.Cell cycle arrest, apoptosis, induction of p21.Inhibition of histone acetylation, cell cycle arrest.

In-Depth Performance Comparison: Experimental Data

The following tables summarize the reported cellular potencies of this compound and representative compounds from the other epigenetic modulator classes across various cancer cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same experimental setup are limited.

Table 1: Cellular Potency (IC50) of this compound and Comparators in Cancer Cell Lines
Cell LineCancer TypeThis compound (EC50, µM)JQ1 (IC50, µM)Vorinostat (B1683920) (IC50, µM)C646 (IC50, µM)
LM2 Breast Cancer0.37[1]Not ReportedNot ReportedNot Reported
MCF7 Breast CancerNot Reported~0.1-0.5[2][3]~2.5-5[4]~10-20
T47D Breast CancerNot Reported~0.1-0.5[2][3]Not ReportedNot Reported
SW48 Colon CancerCytotoxic (Concentration not specified)[5]Not ReportedNot ReportedNot Reported
A549 Lung CancerNot Reported>10[6]~2.5-5[4]Not Reported
NCI-H1975 Lung CancerNot Reported~1-5[6]Not ReportedNot Reported
Kasumi-1 Acute Myeloid LeukemiaNot Reported~0.05-0.1[7]Not ReportedNot Reported
MOLM13 Acute Myeloid LeukemiaNot Reported~0.05-0.1[7]Not ReportedNot Reported
SW-982 Synovial SarcomaNot ReportedNot Reported8.6[8]Not Reported
SW-1353 ChondrosarcomaNot ReportedNot Reported2.0[8]Not Reported

Note: IC50 and EC50 values can vary depending on the assay conditions (e.g., incubation time, cell density, assay type).

Signaling Pathways and Mechanisms of Action

The distinct functions of these epigenetic modulators are rooted in their specific targets and the signaling pathways they disrupt.

This compound and the CECR2 Pathway

This compound inhibits the bromodomain of CECR2, a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex. By preventing CECR2 from binding to acetylated histones, this compound can modulate chromatin structure and gene expression. Recent studies have implicated CECR2 in the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

CECR2_Pathway CECR2 Signaling Pathway cluster_nucleus Nucleus Acetylated Histones Acetylated Histones CECR2 CECR2 Acetylated Histones->CECR2 Binds to Chromatin Remodeling Chromatin Remodeling CECR2->Chromatin Remodeling NF-kB Target Genes NF-kB Target Genes Chromatin Remodeling->NF-kB Target Genes Activates Gene Expression Gene Expression NF-kB Target Genes->Gene Expression GNE886 This compound GNE886->CECR2 Inhibits RelA p65 (RelA) RelA->CECR2 Interacts with

CECR2 Signaling Pathway
BET Inhibitors and Transcriptional Regulation

BET bromodomain inhibitors like JQ1 function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This displaces them from acetylated histones at super-enhancers and promoters, leading to the downregulation of key oncogenes such as MYC.

BET_Pathway BET Bromodomain Inhibitor Pathway cluster_nucleus Nucleus Super-enhancers Super-enhancers BRD4 BRD4 Super-enhancers->BRD4 Recruits PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Oncogene Transcription (e.g., MYC) Oncogene Transcription (e.g., MYC) RNA_Pol_II->Oncogene Transcription (e.g., MYC) Initiates JQ1 JQ1 JQ1->BRD4 Inhibits Binding

BET Bromodomain Inhibitor Pathway
HDAC Inhibitors and Cell Cycle Control

HDAC inhibitors such as Vorinostat increase histone acetylation by blocking the enzymes that remove acetyl groups. This "opening" of the chromatin structure can lead to the expression of tumor suppressor genes like CDKN1A (p21), which in turn inhibits cyclin-dependent kinases (CDKs) to induce cell cycle arrest.

HDAC_Pathway HDAC Inhibitor Pathway cluster_nucleus Nucleus Acetylated Histones Acetylated Histones HDACs HDACs Acetylated Histones->HDACs Deacetylates p21 Gene Promoter p21 Gene Promoter HDACs->p21 Gene Promoter Maintains Repression p21 Expression p21 Expression p21 Gene Promoter->p21 Expression Leads to Cell Cycle Arrest Cell Cycle Arrest p21 Expression->Cell Cycle Arrest Vorinostat Vorinostat Vorinostat->HDACs Inhibits

HDAC Inhibitor Pathway
HAT Inhibitors and Transcriptional Repression

HAT inhibitors like C646 target the "writer" enzymes p300/CBP, preventing the acetylation of histones. This leads to a more condensed chromatin state and the repression of gene transcription at specific loci.

HAT_Pathway HAT Inhibitor Pathway cluster_nucleus Nucleus Histones Histones p300_CBP p300/CBP (HATs) Histones->p300_CBP Substrate for Acetylated Histones Acetylated Histones p300_CBP->Acetylated Histones Writes Acetyl Marks Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription Promotes C646 C646 C646->p300_CBP Inhibits

HAT Inhibitor Pathway

Experimental Protocols

Detailed methodologies for key assays are crucial for interpreting and reproducing experimental findings.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with epigenetic modulator A->B C Incubate for 72 hours B->C D Add MTS/MTT reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance (490 nm for MTS) E->F

Cell Viability Assay Workflow

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Treatment: Prepare serial dilutions of the epigenetic modulator in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow Apoptosis Assay Workflow A Treat cells with epigenetic modulator B Incubate for 24-48 hours A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Apoptosis Assay Workflow

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the epigenetic modulator for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Cell_Cycle_Workflow Cell Cycle Analysis Workflow A Treat cells with epigenetic modulator B Incubate for 24 hours A->B C Harvest and fix cells in cold ethanol (B145695) B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G

Cell Cycle Analysis Workflow

Protocol:

  • Cell Treatment: Seed cells and treat with the epigenetic modulator for 24 hours.

  • Fixation: Harvest the cells and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Conclusion

This compound represents a valuable tool for investigating the specific functions of the CECR2 bromodomain. Its distinct mechanism of action, targeting a non-BET "reader" protein involved in chromatin remodeling and NF-κB signaling, sets it apart from more broadly studied epigenetic modulators. While direct comparative data with other classes of inhibitors is still emerging, the information presented in this guide highlights the unique and complementary nature of these different epigenetic probes. For researchers in drug discovery and basic science, understanding these differences is paramount for designing insightful experiments and ultimately advancing our knowledge of epigenetic regulation in health and disease.

References

Safety Operating Guide

Proper Disposal of GNE-886: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Disposal of GNE-886

This document provides essential safety and logistical information for the proper disposal of this compound, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region candidate 2 (CECR2) bromodomain. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

This compound Hazard and Disposal Information Summary

PropertyInformationCitation
Chemical Name This compound
CAS Number 2101957-05-3[1]
Molecular Formula C28H30N6O3[1]
Molecular Weight 498.587 g/mol [1]
Primary Hazards Acute toxicity, Oral (Category 4) - Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1) - Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1) - Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Disposal Directive Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol for the Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

1.0 Personal Protective Equipment (PPE) and Safety Precautions

1.1 Always wear appropriate PPE when handling this compound waste, including:

  • Nitrile gloves (or other chemically resistant gloves)
  • Safety goggles or a face shield
  • A laboratory coat

1.2 Conduct all waste handling procedures within a certified chemical fume hood to minimize the risk of inhalation.

1.3 Ensure an eyewash station and safety shower are readily accessible.

2.0 Waste Segregation and Container Selection

2.1 Do not mix this compound waste with other waste streams unless they are of the same hazard class.

2.2 Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves, and absorbent paper), in a designated, leak-proof, and sealable solid waste container.

2.3 Collect all liquid this compound waste in a designated, leak-proof, and sealable liquid waste container.

2.4 Ensure that the waste container material is compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

Waste Container Compatibility

Waste TypeCompatible Container MaterialIncompatible Container Material
Solid this compound Waste High-Density Polyethylene (HDPE), MetalContact EHS for specific incompatibilities
Liquid this compound Waste (in organic solvent) Glass, HDPEMetal (for some solvents)

3.0 Waste Container Labeling

3.1 Label all this compound waste containers clearly and accurately as soon as the first item of waste is added.

3.2 The label must include the following information:

  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The approximate concentration and quantity of this compound
  • The date on which the first waste was added (accumulation start date)
  • The name and contact information of the generating laboratory/researcher
  • A clear indication of the hazards (e.g., "Acutely Toxic," "Aquatic Hazard")

4.0 Waste Storage and Accumulation

4.1 Store this compound waste containers in a designated satellite accumulation area (SAA) within the laboratory.

4.2 The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

4.3 Ensure all waste containers are tightly sealed when not in use.

4.4 Store containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.

4.5 Adhere to the hazardous waste accumulation time limits set by the EPA and your institution.

Hazardous Waste Accumulation Time Limits

Generator StatusAccumulation Time Limit
Large Quantity Generator (LQG) ≤ 90 days
Small Quantity Generator (SQG) ≤ 180 days (or ≤ 270 days if transporting over 200 miles)
Very Small Quantity Generator (VSQG) See specific regulations; must not exceed accumulation limits.

5.0 Waste Disposal Request and Pickup

5.1 Once the waste container is full (do not overfill; typically no more than 90% capacity) or the accumulation time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

5.2 Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.

5.3 Ensure all labeling is complete and accurate before the scheduled pickup.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and procedural flows for the proper disposal of this compound.

GNE_886_Disposal_Workflow This compound Waste Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate select_container Step 3: Select Compatible Container segregate->select_container label_container Step 4: Label Container Correctly select_container->label_container store Step 5: Store in Satellite Accumulation Area label_container->store monitor Step 6: Monitor Accumulation Time & Volume store->monitor request_pickup Step 7: Request EHS Pickup monitor->request_pickup end End: Waste Disposed by EHS request_pickup->end

Caption: A high-level overview of the this compound waste disposal process.

GNE_886_Waste_Segregation This compound Waste Segregation and Containment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream solid_waste This compound Solid Waste (e.g., contaminated gloves, tips) solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container secondary_containment Secondary Containment in SAA solid_container->secondary_containment liquid_waste This compound Liquid Waste (e.g., solutions, rinsates) liquid_container Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container liquid_container->secondary_containment waste_gen Waste Generation Point waste_gen->solid_waste Solid waste_gen->liquid_waste Liquid

Caption: Segregation and containment of solid and liquid this compound waste streams.

References

Essential Safety and Operational Guidance for Handling GNE-886

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1][2][3] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] All personnel must be thoroughly familiar with the hazards associated with this compound before handling.

Precautionary Statements:

  • Wash skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Avoid release to the environment.[4]

  • If swallowed, call a poison center or doctor/physician if you feel unwell.[4]

  • Rinse mouth if swallowed.[4]

  • Collect spillage.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely.Prevents inhalation of airborne particles.

Operational Plan: Handling and Storage

Handling:

  • Preparation: Ensure a designated handling area is clean and uncluttered. An eyewash station and safety shower should be readily accessible.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound in a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage:

  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Collect all disposable labware (e.g., pipette tips, tubes) and contaminated PPE that has come into contact with this compound in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not pour any this compound waste down the drain.[4]

Emergency Procedures

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[4]

This compound PPE Selection Workflow

GNE_886_PPE_Workflow start Start: Handling this compound handling_type What is the handling procedure? start->handling_type solid_handling Handling Solid this compound (Weighing, Aliquoting) handling_type->solid_handling Solid solution_handling Handling this compound Solution handling_type->solution_handling Liquid/Solution ppe_solid Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Use in Chemical Fume Hood solid_handling->ppe_solid ppe_solution Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves solution_handling->ppe_solution end End: Procedure Complete ppe_solid->end ppe_solution->end

Caption: Workflow for selecting appropriate PPE when handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.